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(1-Methylpiperazin-2-yl)methanol Documentation Hub

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  • Product: (1-Methylpiperazin-2-yl)methanol
  • CAS: 141108-61-4

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Safety, Handling, and Operational Profiling of (1-Methylpiperazin-2-yl)methanol

Executive Summary & Pharmaceutical Relevance (1-Methylpiperazin-2-yl)methanol is a highly versatile bifunctional building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

(1-Methylpiperazin-2-yl)methanol is a highly versatile bifunctional building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif—a piperazine ring coupled with a hydroxymethyl group—makes it an essential pharmacophore in the development of targeted therapeutics, including novel agents for 1[1]. However, the inherent chemical properties of this compound necessitate rigorous, scientifically grounded handling protocols to mitigate occupational hazards and ensure experimental integrity.

Physicochemical Profiling and Hazard Causality

Understanding the physical state and chemical behavior of the compound is the first step in risk mitigation. The compound is commercially available in two primary forms: the free base and the dihydrochloride salt.

Quantitative Data & Hazard Summary
Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 141108-61-4 (Base) 1312784-83-0 (Di-HCl)Distinct registry numbers dictate specific solubility, volatility, and handling profiles[2],[3].
Molecular Weight 130.19 (Base) 203.11 (Di-HCl)The Di-HCl salt increases mass but significantly improves crystalline stability and shelf-life[2],[3].
Acute Toxicity (Oral) Category 4 (H302)Systemic absorption of the piperazine moiety can disrupt neuro-receptor pathways if ingested[4].
Skin/Eye Irritation Category 2/2A (H315/H319)Secondary/tertiary amines elevate local pH upon contact, causing localized protein denaturation[4].
Respiratory Irritation Category 3 (H335)Aerosolized basic dust interacts rapidly with respiratory mucosal moisture, causing severe irritation[4].
The Causality of Irritation

The primary hazards of (1-Methylpiperazin-2-yl)methanol stem from its nitrogenous backbone. The nitrogen atoms within the piperazine ring act as strong Lewis bases. When the dust or aerosolized form of the compound contacts the moisture in the respiratory tract or the eyes, it rapidly undergoes protonation. This localized scavenging of protons elevates the pH of the mucosal microenvironment, leading to the saponification of lipid membranes and subsequent cellular irritation.

Toxicity Exposure Exposure Event Amine Amine Deprotonation Exposure->Amine Mucosa Mucosal Interaction Amine->Mucosa Irritation Tissue Irritation (H315/H319/H335) Mucosa->Irritation

Mechanistic pathway of mucosal irritation driven by piperazine amine basicity.

Self-Validating Standard Operating Procedure (SOP)

To ensure absolute safety, researchers must move beyond passive compliance and adopt self-validating workflows. The following step-by-step methodology integrates real-time feedback loops to guarantee environmental and personal protection when handling the4[4].

Workflow A 1. Verify Fume Hood (Flow: 0.4-0.6 m/s) B 2. Don PPE (Nitrile, Goggles) A->B C 3. Anti-Static Weighing B->C D 4. Validation: Dust Inspection C->D E Recalibrate Environment D->E Dust Detected F 5. Safe Dissolution D->F Zero Dust E->C Re-weigh

Self-validating workflow for the safe handling of piperazine derivatives.

Step-by-Step Experimental Methodology

Step 1: Environmental Calibration & Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

  • Causality: The dihydrochloride salt (CAS 1312784-83-0) can form fine, easily aerosolized dust. Maintaining optimal laminar flow ensures that any particulate matter generated during container opening is drawn away from the operator's breathing zone[4].

  • Self-Validation: Use a digital anemometer or observe the continuous inward flutter of a tissue strip taped to the bottom of the sash. Do not proceed if the flow is stagnant.

Step 2: Advanced PPE Deployment

  • Action: Don standard laboratory attire, chemical splash goggles (not standard safety glasses), and double-layer nitrile gloves.

  • Causality: Piperazine derivatives possess high skin permeability. Nitrile provides a superior chemical barrier against basic amines compared to latex[4].

  • Self-Validation: Perform a visual and tactile inflation test on the gloves to check for micro-tears prior to handling the reagent.

Step 3: Anti-Static Weighing Protocol

  • Action: Discharge the weighing spatula and weigh boat using an anti-static ionizer gun before transferring the solid.

  • Causality: Crystalline salts like (1-Methylpiperazin-2-yl)methanol dihydrochloride are prone to triboelectric charging. Static buildup causes the powder to repel from the spatula, creating an invisible cloud of respiratory irritants (H335)[4].

  • Self-Validation: Observe the powder upon transfer. If the particles "jump" or cling erratically to the sides of the weigh boat, static is present. Stop, re-ionize the equipment, and proceed only when the powder transfers smoothly.

Step 4: Controlled Dissolution and pH Validation

  • Action: Transfer the weighed solid to a glass vial and add the solvent (e.g., deionized water or DMSO) dropwise.

  • Causality: The dissolution of polar salts can be exothermic. Dropwise addition prevents localized boiling or splashing of the potentially corrosive mixture.

  • Self-Validation: After complete dissolution, extract a 10 µL aliquot and test it with a narrow-range pH strip. If the solution is intended for biological assays, validate that the pH has been properly buffered to ~7.4 before proceeding, as the unbuffered salt will significantly alter the assay's physiological environment.

Emergency Response & Decontamination Protocol

Despite rigorous SOPs, accidental exposure requires immediate, mechanistically sound interventions.

  • Dermal/Ocular Exposure: The immediate danger is alkaline chemical burns. Flush the affected area with copious amounts of water for a minimum of 15 minutes to dilute and wash away the basic amines[4].

    • Validation: Use a pH strip on the runoff water; continue flushing until the runoff returns to a neutral pH (7.0).

  • Spill Containment: Do not sweep the dry powder, as this generates hazardous aerosols. Instead, cover the spill with a damp, inert absorbent pad to suppress dust formation, then transfer the material to a sealed hazardous waste container[4].

References

  • US11963960B2 - Compounds for treating or inhibiting recurrence of acute myeloid leukemia, Google Patents.

Sources

Exploratory

Beyond the Nomenclature: Synthesis, Characterization, and Application of (1-Methylpiperazin-2-yl)methanol Dihydrochloride in Advanced Therapeutics

Executive Summary In modern medicinal chemistry, the selection of highly functionalized, stereochemically defined building blocks is the foundation of successful drug discovery. This technical guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry, the selection of highly functionalized, stereochemically defined building blocks is the foundation of successful drug discovery. This technical guide provides an in-depth analysis of (1-Methylpiperazin-2-yl)methanol dihydrochloride , a privileged heterocyclic scaffold. Moving beyond its IUPAC nomenclature, we explore the causality behind its synthetic methodologies, its critical role in targeted protein degradation (PROTACs), and the rigorous analytical protocols required to validate its structural integrity.

Chemical Identity and Physicochemical Profiling

The IUPAC name (1-Methylpiperazin-2-yl)methanol dihydrochloride describes a piperazine ring substituted at the N1 position with a methyl group and at the C2 position with a hydroxymethyl moiety, stabilized as a bis-hydrochloride salt.

The decision to utilize the dihydrochloride salt form rather than the free base is rooted in physicochemical stability. The free base of this piperazine derivative is a low-melting solid or viscous oil that is prone to atmospheric oxidation and rapid moisture absorption. Conversion to the dihydrochloride salt yields a stable, crystalline, free-flowing powder that allows for precise stoichiometric weighing during parallel synthesis and extended shelf-life under standard laboratory conditions[1].

Table 1: Quantitative Physicochemical Data

PropertyValueReference
IUPAC Name (1-Methylpiperazin-2-yl)methanol dihydrochloride[2]
CAS Registry Number 1312784-83-0[1]
Molecular Formula C6​H14​N2​O⋅2HCl [1]
Molecular Weight 203.11 g/mol [2]
Monoisotopic Mass (Free Base) 130.11061 Da[3]
Exact Mass [M+H]+ 131.11789 m/z[3]
Physical Form Yellow to Brown Solid[1]
The Strategic Value of the Scaffold

The architectural design of (1-Methylpiperazin-2-yl)methanol is highly intentional.

  • The Piperazine Core: Acts as a rigid, basic pharmacophore that improves aqueous solubility and modulates the pKa​ of the parent drug molecule.

  • N1 -Methylation: Caps one of the reactive secondary amines, preventing unwanted cross-linking during complex syntheses while maintaining a tertiary amine center for hydrogen bond acceptance.

  • C2 -Hydroxymethyl Group: Provides an orthogonal synthetic handle. The primary alcohol can be selectively oxidized to an aldehyde/carboxylic acid, or utilized in Mitsunobu reactions and etherifications to attach extended linker chains.

Synthetic Methodology: A Causality-Driven Protocol

The synthesis of this compound elegantly demonstrates synthetic efficiency by utilizing a protecting group as a direct precursor to a structural feature. The standard protocol involves the reduction of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate[4].

Step-by-Step Experimental Protocol

Step 1: Concurrent Deprotection and N -Methylation

  • Rationale: Rather than a multi-step deprotection and subsequent Eschweiler-Clarke methylation[5], Lithium Aluminum Hydride ( LiAlH4​ ) is used to directly reduce the tert-butyloxycarbonyl (Boc) protecting group into an N -methyl group.

  • Procedure:

    • Suspend tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (1.0 equiv) in anhydrous THF under a strict nitrogen atmosphere. Causality: Anhydrous conditions are mandatory as LiAlH4​ reacts violently with water to liberate highly flammable hydrogen gas.

    • Carefully add LiAlH4​ (4.5 equiv) in portions at 0∘C , then heat the reaction to 60∘C for 5 hours[4].

    • Quench the reaction using the Fieser method ( x mL water, x mL 15% NaOH, 3x mL water) to precipitate aluminum salts. Filter and extract the free base into ethyl acetate.

    • Yield: Approximately 40% of the free base, (1-methylpiperazin-2-yl)methanol, as a yellow solid/oil[4].

Step 2: Dihydrochloride Salt Formation (Self-Validating System)

  • Procedure: Dissolve the crude free base in anhydrous diethyl ether. Dropwise, add a standardized solution of 4M HCl in dioxane under vigorous stirring at 0∘C .

  • Validation Checkpoint: The precipitation of the dihydrochloride salt acts as a self-validating purification step. The free base is highly soluble in ether, whereas the bis-protonated salt is completely insoluble. A sudden, persistent turbidity that resolves into a crystalline precipitate confirms the successful protonation of both the N1 and N4 piperazine nitrogens. Failure to precipitate indicates residual water or incomplete reduction.

  • Isolation: Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield the final product (CAS: 1312784-83-0)[1].

G SM tert-Butyl 2-(hydroxymethyl) piperazine-1-carboxylate R1 Reduction & N-Methylation (LiAlH4, THF, 60°C) SM->R1 Step 1 Nucleophilic Attack FB (1-Methylpiperazin-2-yl)methanol (Free Base) R1->FB Yield: ~40% Boc to Methyl R2 Salt Formation (HCl in Dioxane/Ether) FB->R2 Step 2 Protonation Prod (1-Methylpiperazin-2-yl)methanol Dihydrochloride R2->Prod Precipitation & Purification

Synthetic workflow for (1-Methylpiperazin-2-yl)methanol dihydrochloride.
Applications in Drug Discovery

(1-Methylpiperazin-2-yl)methanol is not an end-product; it is a highly specialized vector used to construct complex therapeutics.

Targeted Protein Degradation (PROTACs) targeting BCL6: B-cell lymphoma 6 (BCL6) is an oncogenic transcription factor. Recent patent literature (WO2021077010A1) details the use of (1-methylpiperazin-2-yl)methanol to synthesize bifunctional PROTAC molecules[4]. The secondary amine ( N4 ) or the hydroxyl group serves as the attachment point for a linker that tethers a BCL6-targeting moiety to an E3 ubiquitin ligase ligand (such as Von Hippel-Lindau or Cereblon). This proximity forces the ubiquitination and subsequent proteasomal degradation of the BCL6 target[6].

ATR Kinase Inhibitors: In the realm of DNA Damage Response (DDR) oncology, this compound is utilized as a side-chain precursor in the synthesis of pyrazolo[1,5-a]pyrimidines. These complex heterocycles act as potent inhibitors of ATR (Ataxia telangiectasia and Rad3-related) kinase, selectively shutting down DNA repair mechanisms in cancer cells and promoting apoptosis[7].

PROTAC Piperazine (1-Methylpiperazin-2-yl) methanol derivative Linker PROTAC Linker Assembly Piperazine->Linker Conjugation Ternary Ternary Complex (BCL6 - PROTAC - E3) Linker->Ternary Target Binding Ub Polyubiquitination Ternary->Ub E3 Ligase Activity Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Role of the piperazine derivative in BCL6-targeted PROTAC degradation pathways.
Analytical Characterization

To ensure the scientific integrity of the synthesized batch, rigorous analytical validation is required:

  • High-Resolution Mass Spectrometry (HRMS): The free base must exhibit a predicted [M+H]+ adduct at exactly 131.11789m/z [3]. If the LiAlH4​ reduction was incomplete, a mass shift corresponding to an intermediate formyl group ( +28Da ) or intact Boc group ( +100Da ) will be immediately evident.

  • Nuclear Magnetic Resonance ( 1H NMR): The defining signature is a sharp singlet integrating to 3 protons around 2.3ppm , confirming the presence of the N1 -methyl group. The hydroxymethyl protons will present as a complex multiplet due to diastereotopic splitting adjacent to the chiral C2 center.

Safety & Handling Protocols (GHS Compliance)

As a dihydrochloride salt, the compound presents specific handling hazards. According to standardized Safety Data Sheets (SDS)[8]:

  • GHS Classification: Acute toxicity, oral (Category 4, H302); Skin corrosion/irritation (Category 2, H315); Serious eye damage/eye irritation (Category 2A, H319); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3, H335)[8].

  • Mechanistic Causality of Hazard: The H335 (Respiratory irritation) designation is critical. The dihydrochloride salt can form fine, hygroscopic dust. Inhalation of this dust leads to rapid dissolution in the mucosal membranes of the respiratory tract, releasing hydrochloric acid locally and causing severe acute irritation[8].

  • Protocol: All transfers of the solid must be performed within a Class II biological safety cabinet or a localized fume hood exhaust system. Personnel must wear P2/N95 particulate respirators alongside standard nitrile gloves and splash goggles.

References
  • [2] BLD Pharm - 1312784-83-0 | (1-Methylpiperazin-2-yl)methanol dihydrochloride. 2

  • [8] ChemScene - Safety Data Sheet: (1-Methylpiperazin-2-yl)methanol dihydrochloride. 8

  • [1] Sigma-Aldrich - (1-methylpiperazin-2-yl)methanol dihydrochloride | 1312784-83-0. 1

  • [3] PubChemLite - (1-methylpiperazin-2-yl)methanol dihydrochloride (C6H14N2O). 3

  • [4] Google Patents (WO2021077010A1) - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety. 4

  • [5] Benchchem - Application Notes and Protocols: (1,4 ...).5

  • [7] European Patent Office (EP3418281) - PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. 7

  • [6] Google Patents (WO2021077010A1) - Illustration of general principle for PROTAC function.6

Sources

Foundational

Commercial suppliers of (S)-(1-Methylpiperazin-2-yl)methanol

Sourcing and Analytical Validation of (S)-(1-Methylpiperazin-2-yl)methanol: A Technical Guide for Preclinical Development Executive Summary In modern medicinal chemistry, chiral piperazine derivatives serve as privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Sourcing and Analytical Validation of (S)-(1-Methylpiperazin-2-yl)methanol: A Technical Guide for Preclinical Development

Executive Summary

In modern medicinal chemistry, chiral piperazine derivatives serve as privileged scaffolds for modulating target affinity, improving pharmacokinetic profiles, and navigating complex intellectual property landscapes. Specifically, (S)-(1-Methylpiperazin-2-yl)methanol has emerged as a critical chiral building block. It is heavily utilized in the synthesis of p38 kinase inhibitors [1], YKL-40 inhibitors for inflammatory diseases [2], and triazole-based modulators for demyelinating diseases like multiple sclerosis [3].

For drug development professionals transitioning from discovery to IND-enabling studies, sourcing this compound requires rigorous supply chain qualification. This whitepaper provides an authoritative framework for commercial procurement, analytical validation, and quality control (QC) of (S)-(1-Methylpiperazin-2-yl)methanol.

Chemical Identity & Physicochemical Profiling

Before engaging commercial suppliers, it is critical to define the exact chemical entity required. Suppliers often list the racemic mixture and the specific enantiomers under different catalog numbers. Furthermore, the physical state of the free base (often a hygroscopic oil or low-melting solid) dictates that many synthetic routes utilize the dihydrochloride salt to ensure stoichiometric precision and shelf stability.

Table 1: Chemical Identity and Properties

PropertySpecification / Value
Chemical Name (S)-(1-Methylpiperazin-2-yl)methanol
SMILES (S-enantiomer) CN1CCNC[C@H]1CO
CAS Number (S-enantiomer) 476493-08-0 [4]
CAS Number (Racemate/Unspecified) 141108-61-4 [5]
CAS Number (Dihydrochloride Salt) 1312784-83-0 [6]
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol (Free Base)
LogP (Predicted) -1.12

Commercial Supplier Landscape & Procurement Strategy

Selecting a supplier depends entirely on the phase of drug development. For early-stage structure-activity relationship (SAR) campaigns, catalog vendors providing milligram-to-gram quantities are sufficient. However, as programs advance toward scale-up, vendors must demonstrate robust change control and the ability to provide detailed Certificates of Analysis (COA) including chiral purity data.

Table 2: Representative Commercial Suppliers

SupplierTarget ScaleCatalog CAS FocusKey Procurement Considerations
BLD Pharm R&D / Discovery476493-08-0 (S-isomer)High availability for chiral specific building blocks; ideal for initial SAR [4].
ChemScene R&D / Scale-up141108-61-4 (Racemate)Offers custom synthesis and commercial production; verify stereochemistry prior to order [5].
Sigma-Aldrich R&D / Process1312784-83-0 (Salt)Provides the dihydrochloride salt; excellent for moisture-sensitive downstream reactions [6].

Causality in Procurement: Always request the dihydrochloride salt if your downstream reaction involves moisture-sensitive transition-metal catalysis (e.g., Buchwald-Hartwig aminations). The free base readily absorbs atmospheric water, which can quench palladium catalysts and lead to batch-to-batch yield variations.

Downstream Integration Workflow

(S)-(1-Methylpiperazin-2-yl)methanol is typically appended to heteroaryl cores via Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling. The primary alcohol can subsequently be utilized for hydrogen bonding in the target binding pocket or further functionalized.

SyntheticWorkflow SM (S)-(1-Methylpiperazin-2-yl)methanol CAS: 476493-08-0 Reaction SNAr or Buchwald-Hartwig Coupling SM->Reaction Electrophile Aryl Halide (e.g., Fluoropyridine) Electrophile->Reaction Intermediate Chiral Piperazine Intermediate Reaction->Intermediate Base, Solvent, Heat API Target API (e.g., p38 Kinase Inhibitor) Intermediate->API Downstream steps

Figure 1: Synthetic workflow integrating (S)-(1-Methylpiperazin-2-yl)methanol into target APIs.

Self-Validating Analytical Quality Control (QC) Protocols

Relying solely on vendor COAs introduces unacceptable risk into preclinical development. An enantiomeric switch due to a mislabeled batch can result in complete loss of target affinity or severe off-target toxicity. The following protocols establish a self-validating system for in-house QC.

Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC

Causality: You cannot prove a batch is 100% the S-enantiomer unless you first prove your chromatographic system can detect the R-enantiomer if it were present.

  • System Suitability (The Validation Step):

    • Procure the racemic standard (CAS: 141108-61-4).

    • Prepare a 1 mg/mL solution in the mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% Diethylamine to suppress secondary amine tailing).

    • Inject onto a chiral stationary phase column (e.g., Chiralpak AD-H).

    • Acceptance Criteria: The system must resolve two distinct peaks representing the (R) and (S) enantiomers with a resolution factor ( Rs​ ) > 1.5.

  • Sample Preparation: Dissolve the incoming batch of (S)-(1-Methylpiperazin-2-yl)methanol to 1 mg/mL in the mobile phase.

  • Chromatographic Run: Execute the isocratic elution under the exact conditions validated in Step 1.

  • Data Analysis: Calculate the area percent. Pass Criteria: ee ≥ 98.0%.

Protocol B: Structural Integrity & Residual Solvent Check via NMR

Causality: Catalog vendors often purify piperazine derivatives using preparative chromatography with ethyl acetate or dichloromethane. Residual DCM can poison downstream cross-coupling catalysts.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (for free base) or D₂O (for dihydrochloride salt).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz.

  • Spectral Verification: Confirm the presence of the N-methyl singlet (~2.3 ppm) and the complex multiplet of the chiral C2 methine proton.

  • Solvent Check: Integrate peaks at 5.30 ppm (DCM) or 4.12/2.05/1.26 ppm (EtOAc). Pass Criteria: Residual solvents < 0.5% w/w.

QCWorkflow Receipt Receive Vendor Batch & COA Racemic Run Racemic Standard (Validate Resolution) Receipt->Racemic NMR 1H/13C NMR (Purity & Solvents) Receipt->NMR HPLC Chiral HPLC (ee > 98%) Racemic->HPLC Baseline established Decision Meets Specs? HPLC->Decision NMR->Decision Pass Release to Synthesis Decision->Pass Yes Fail Reject/Repurify Decision->Fail No

Figure 2: Self-validating Quality Control (QC) workflow for incoming chiral building blocks.

References

  • Searle & Co. "Substituted pyrazoles as p38 kinase inhibitors." U.S. Patent 6,423,713 B1, 2002.
  • "Ykl-40 inhibitors and their therapeutic applications." U.S. Patent Application 2023/0278996 A1, 2023.
  • "Triazoles for the treatment of demyelinating diseases." Canadian Patent 2,988,306 A1, 2017.

Protocols & Analytical Methods

Method

Application Note: (1-Methylpiperazin-2-yl)methanol in Pharmaceutical Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic incorporation of saturated nitrogen heterocycles is essential for optimizing both the pharmacodynamics and pharmacokinetics of lead co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of saturated nitrogen heterocycles is essential for optimizing both the pharmacodynamics and pharmacokinetics of lead compounds. (1-Methylpiperazin-2-yl)methanol (CAS: 141108-61-4) represents a highly privileged, bifunctional pharmacophore[1].

This scaffold features a basic piperazine core—ubiquitous in FDA-approved drugs due to its ability to modulate physicochemical properties—and a hydroxymethyl group that provides a critical vector for hydrogen bonding[2]. By acting as both a solubilizing moiety and a target-engaging motif, (1-Methylpiperazin-2-yl)methanol has found critical applications in two highly divergent therapeutic areas: Oncology (ATR Kinase Inhibitors) and Infectious Disease (Filovirus Entry Inhibitors).

Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in late-stage lead optimization. Table 1 summarizes the core descriptors of (1-Methylpiperazin-2-yl)methanol and their impact on drug design.

Table 1: Physicochemical and Structural Descriptors

PropertyValueScientific Rationale / Impact
Molecular Formula C₆H₁₄N₂OLow molecular weight (130.19 g/mol ) allows high ligand efficiency when appended to larger heteroaromatic scaffolds[1].
Log P (Predicted) -1.12Highly hydrophilic profile; dramatically improves the aqueous solubility and ADME properties of lipophilic drug cores[3].
Hydrogen Bond Donors 1The primary hydroxyl group acts as a critical donor, often engaging in water-mediated networks within kinase hinge regions or viral glycoprotein pockets[2].
Hydrogen Bond Acceptors 3The piperazine nitrogens and hydroxyl oxygen enhance target engagement via H-bonding[2].
Stereochemistry Chiral C2 CenterAvailable as racemate or enantiopure forms (e.g., (2S)), allowing precise spatial exploration of sterically constrained binding pockets[3].

Application 1: Oncology - ATR Kinase Inhibitors

Mechanistic Context

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions. Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DDR[4]. Because many cancer cells harbor defects in redundant DNA repair pathways (such as ATM signaling), they rely heavily on ATR for survival under replication stress[4]. Inhibiting ATR forces these cancer cells into mitotic catastrophe, making ATR inhibitors a highly validated strategy in oncology[4].

(1-Methylpiperazin-2-yl)methanol is utilized as a solubilizing and target-engaging motif in the synthesis of pyrazolo[1,5-a]pyrimidine and pyridine-based ATR inhibitors[5]. The secondary amine of the piperazine ring serves as the attachment point to the heteroaromatic core, while the hydroxymethyl group projects into the solvent-exposed region of the kinase ATP-binding site.

Protocol 1: SNAr Coupling for ATR Inhibitor Intermediates

Objective: Installation of the (1-methylpiperazin-2-yl)methanol motif onto an electrophilic heteroaryl chloride via Nucleophilic Aromatic Substitution (SNAr).

  • Reaction Preparation : In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve the electrophilic heteroaryl chloride (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.5 M.

  • Reagent Addition : Add (1-Methylpiperazin-2-yl)methanol (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality & Rationale: NMP is selected for its high boiling point and exceptional polarity, which stabilizes the negatively charged Meisenheimer complex transition state inherent to SNAr mechanisms. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophile.

  • Thermal Activation : Heat the mixture to 90 °C for 12–18 hours. Monitor conversion continuously via LC-MS to prevent over-reaction or degradation.

  • Workup & Partitioning : Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine (5×).

    • Causality & Rationale: Multiple brine washes are strictly required to partition the highly polar NMP into the aqueous phase, preventing solvent carryover that would disrupt downstream chromatography.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography using a DCM/MeOH gradient to yield the functionalized intermediate.

Application 2: Infectious Disease - Filovirus Entry Inhibitors

Mechanistic Context

Filoviruses, including the Ebola virus, enter host cells via macropinocytosis. Within the late endosome, the viral glycoprotein (GP) undergoes proteolytic cleavage and must bind to the host intracellular receptor Niemann-Pick C1 (NPC1) to mediate membrane fusion[6].

Recent drug discovery efforts have identified phenyl piperazine (PPZ) derivatives incorporating (1-methylpiperazin-2-yl)methanol as potent, broad-spectrum inhibitors of filovirus entry[6]. These compounds specifically disrupt the crucial NPC1/GP interaction at sub-micromolar potencies, halting viral replication before cytoplasmic entry[6].

Protocol 2: N-Alkylation for Phenyl Piperazine (PPZ) Synthesis

Objective: Synthesis of PPZ derivatives targeting the filovirus entry pathway[6].

  • Reaction Setup : Combine the alkyl/aryl halide intermediate (1.0 eq) and (1-methylpiperazin-2-yl)methanol (0.050 g, 0.354 mmol, 1.15 eq) in a sealed, pressure-rated reaction vial[6].

  • Heating & Agitation : Stir the reaction mixture at 80 °C for 48 hours[6].

    • Causality & Rationale: The extended reaction time (two days) and elevated temperature are kinetically necessary to drive the reaction to completion. The hydroxymethyl group adjacent to the secondary amine nucleophile introduces significant steric hindrance, raising the activation energy barrier for N-alkylation.

  • Aqueous Partitioning : Cool the reaction mixture to room temperature and partition between brine and EtOAc. Extract the aqueous layer with EtOAc (3 × 15 mL)[6].

    • Causality & Rationale: The high polarity and aqueous solubility of the resulting functionalized piperazine necessitate exhaustive, multiple extractions to ensure quantitative recovery from the aqueous phase.

  • Final Isolation : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Adsorb the concentrate onto silica gel and purify via automated flash chromatography to isolate the pure PPZ inhibitor[6].

Pathway Visualization

The following diagram illustrates the divergent drug discovery pathways and logical relationships leveraging this bifunctional scaffold.

G A (1-Methylpiperazin-2-yl)methanol Bifunctional Scaffold B Oncology ATR Kinase Inhibitors A->B  Pyrazolo[1,5-a]pyrimidine  Scaffolds C Infectious Disease Filovirus Entry Inhibitors A->C  Phenyl Piperazine  (PPZ) Scaffolds D Target: DDR Pathway Induces Mitotic Catastrophe B->D E Target: NPC1/GP Interaction Blocks Viral Macropinocytosis C->E F SNAr / Buchwald-Hartwig Coupling D->F G N-Alkylation / Amidation Coupling E->G

Divergent drug discovery pathways utilizing (1-Methylpiperazin-2-yl)methanol.

References

  • (1-methylpiperazin-2-yl)methanol dihydrochloride (C6H14N2O) - PubChemLite (uni.lu). 2

  • 141108-61-4 | (1-Methylpiperazin-2-yl)methanol - ChemScene. 1

  • Compound Details - SureChEMBL - SureChEMBL. 3

  • US11459308B2 - Broad spectrum inhibitors of filoviruses - Google Patents. 6

  • WO2014089379A1 - Compounds useful as inhibitors of atr kinase - Google Patents. 5

  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES - EPO. 4

Sources

Application

Application Note: Enantioselective HPLC Separation of (Piperazin-2-yl)methanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scientific Rationale (Piperazin-2-yl)methanol is a highly versatile chiral building block utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Rationale

(Piperazin-2-yl)methanol is a highly versatile chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Its stereochemistry profoundly dictates the pharmacological profiles of downstream drugs, including potent σ1​ -receptor ligands[1] and poly(ADP-ribose) polymerase (PARP) inhibitors[2]. Consequently, rigorous enantiomeric resolution is a critical quality attribute in pharmaceutical development.

Chromatographic Challenges & Causality of Method Design

Direct analysis of (piperazin-2-yl)methanol presents two distinct analytical hurdles:

  • Strong Secondary Interactions: The piperazine ring contains highly basic secondary nitrogen atoms. In standard chromatography, these basic sites interact strongly with acidic residual silanols on the silica support of the stationary phase, leading to severe peak tailing, band broadening, and loss of enantiomeric resolution[3].

  • Lack of a Strong Chromophore: The molecule absorbs weakly in the UV range, necessitating low-wavelength detection (e.g., 205 nm) or pre-column derivatization for trace-level quantification[3][4].

The Solution: This protocol employs an immobilized polysaccharide-based chiral stationary phase (CSP)—specifically, cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (Chiralpak® IC). The inclusion of Diethylamine (DEA) as a basic modifier in the mobile phase is non-negotiable. DEA competitively binds to residual silanols, masking them from the basic analyte and ensuring sharp, symmetrical peaks[3][4]. Methanol is added to the acetonitrile bulk to tune the elution strength and enhance the solubility of the polar analyte.

Mechanism analyte (Piperazin-2-yl)methanol (Basic Secondary Amines) interaction Chiral Recognition (H-bonds, Dipole, Steric) analyte->interaction masking Silanol Masking (Prevents Secondary Interactions) analyte->masking Potential Tailing csp Chiralpak IC (Immobilized Polysaccharide) csp->interaction modifier Diethylamine (DEA) (Basic Additive) modifier->masking result1 Enantiomeric Separation (Rs > 1.5) interaction->result1 result2 Symmetrical Peak Shape (Reduced Tailing) masking->result2

Mechanistic role of Chiralpak IC and DEA additive in enantioseparation.

Standardized Chromatographic Conditions

To establish a self-validating system, the following parameters have been optimized for baseline resolution ( Rs​>1.5 ) of the enantiomers[3][4].

ParameterSpecificationScientific Rationale
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)Immobilized cellulose derivative provides robust chiral recognition and tolerates diverse solvents.
Mobile Phase Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)ACN drives the bulk flow; MeOH tunes polarity; 0.1% DEA suppresses silanol-induced peak tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for mass transfer in 5 µm porous particles.
Column Temperature 35 °CEnhances column efficiency and lowers system backpressure by reducing solvent viscosity.
Detection UV at 205 nmCaptures the weak absorbance of the un-derivatized piperazine ring.
Injection Volume 10 µLPrevents volume overload while maintaining sufficient signal-to-noise (S/N) ratio.

Step-by-Step Experimental Protocol

Phase 1: Mobile Phase Preparation
  • Measure Solvents: Using Class A graduated cylinders, carefully measure 900 mL of HPLC-grade Acetonitrile and 100 mL of HPLC-grade Methanol[3].

  • Add Modifier: Using a micropipette, add exactly 1.0 mL of analytical-grade Diethylamine (DEA) to the solvent mixture.

  • Homogenize & Degas: Mix thoroughly in a 1 L solvent bottle. Degas the mobile phase using vacuum filtration through a 0.22 µm PTFE membrane or via inline sonication for 10 minutes.

    • Expert Insight: Degassing is highly critical here. At a low detection wavelength of 205 nm, dissolved oxygen can cause severe baseline drift and noise, obscuring trace enantiomer peaks.

Phase 2: Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of racemic (piperazin-2-yl)methanol standard. Dissolve in 10 mL of the prepared mobile phase to yield a 1 mg/mL stock solution[3].

  • Working Standard: Dilute 1 mL of the stock solution with 9 mL of mobile phase to achieve a final concentration of 0.1 mg/mL.

  • Filtration: Pass the working solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Expert Insight: Always use the mobile phase as the sample diluent. Dissolving the sample in a stronger solvent (like 100% Methanol) will cause a "solvent plug" effect upon injection, leading to peak fronting and artificial loss of resolution.

Phase 3: System Equilibration and Execution
  • Equilibration: Purge the HPLC lines with the mobile phase. Equilibrate the Chiralpak® IC column at 1.0 mL/min and 35 °C for at least 30–45 minutes until the UV baseline is completely flat and system pressure is stable[3].

  • Sequence Execution: Inject a blank (mobile phase) to confirm the absence of ghost peaks. Inject 10 µL of the 0.1 mg/mL working standard.

  • Data Acquisition: Record the chromatogram for at least 15 minutes to ensure both enantiomers fully elute.

Workflow step1 1. Mobile Phase Prep ACN:MeOH:DEA (90:10:0.1) step2 2. Sample Preparation 1 mg/mL -> 0.1 mg/mL step1->step2 step3 3. Column Equilibration Chiralpak IC at 35°C step2->step3 step4 4. Sample Injection 10 µL at 1.0 mL/min step3->step4 step5 5. UV Detection 205 nm step4->step5 step6 6. Data Analysis Calculate Rs and %ee step5->step6

Workflow for Chiral HPLC Method Development and Execution.

System Suitability & Data Analysis

A self-validating protocol requires strict system suitability criteria. After the run, calculate the following metrics[3]:

  • Resolution ( Rs​ ): Must be > 1.5 for baseline separation.

    Rs​=W1​+W2​2(tR2​−tR1​)​

    (Where tR​ is retention time and W is peak width at the base).

  • Enantiomeric Excess (% ee): For non-racemic synthetic samples, quantify the optical purity:

    % ee=(Areamajor​+Areaminor​Areamajor​−Areaminor​​)×100

Troubleshooting Guide

If system suitability criteria are not met, consult the causality-driven troubleshooting matrix below:

ObservationRoot Cause AnalysisCorrective Action
Severe Peak Tailing Insufficient silanol masking; secondary interactions dominating.Verify DEA was added at 0.1% v/v. If tailing persists, increase DEA to 0.2% (do not exceed column limits).
Poor Resolution ( Rs​<1.5 ) Elution strength is too high, causing co-elution.Decrease the Methanol modifier ratio (e.g., change ACN:MeOH from 90:10 to 95:5) to increase retention time.
Low Sensitivity / No Peaks Analyte lacks sufficient UV absorbance at 205 nm.Increase injection volume to 20 µL. Alternatively, derivatize the secondary amine pre-column with a UV-active agent like NBD-Cl[4].
Split Peaks / Fronting Sample solvent is stronger than the mobile phase (solvent mismatch).Ensure the sample is dissolved strictly in the 90:10:0.1 mobile phase, not pure methanol.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.[Link]

  • Google Patents.US20200071299A1 - Poly-adp ribose polymerase (parp) inhibitors.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[Link]

Sources

Method

Application Note: High-Resolution GC-MS Method Development for Substituted Piperazines

Executive Summary Substituted piperazines—encompassing active pharmaceutical ingredients (APIs) like sildenafil and trazodone, as well as designer drugs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperazines—encompassing active pharmaceutical ingredients (APIs) like sildenafil and trazodone, as well as designer drugs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)—require rigorous analytical control due to their complex chemical nature. This application note details a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed for the trace-level quantification of these compounds in biological matrices and pharmaceutical formulations[1].

Mechanistic Rationale: Overcoming Amine Polarity

The Causality of Derivatization

Substituted piperazines typically possess secondary or tertiary amine functionalities. The secondary amine's active N-H bond is highly polar and prone to hydrogen bonding with active silanol groups present in the GC inlet liner and the column's stationary phase. Without intervention, this chemical interaction causes severe peak tailing, irreversible column adsorption, and poor analytical sensitivity[2].

To circumvent this, our protocol utilizes a perfluoroacylation derivatization strategy using Trifluoroacetic Anhydride (TFAA). Causality: TFAA rapidly reacts with the active hydrogen, replacing it with an electron-withdrawing trifluoroacetyl group. This chemical transformation eliminates hydrogen bonding capability, dramatically reduces the molecule's polarity, and increases its overall volatility and thermal stability. Consequently, the analyte elutes as a sharp, symmetrical peak, pushing the Limit of Detection (LOD) down to the low ng/mL range[3].

DerivLogic N1 Substituted Piperazine (Secondary Amine) N2 High Polarity & Active N-H Bond N1->N2 N3 Peak Tailing & Column Adsorption N2->N3 Direct Injection (No Deriv) N4 Perfluoroacylation (TFAA Reagent) N2->N4 Derivatization Pathway N5 Reduced Polarity & Increased Volatility N4->N5 N6 Sharp GC Peaks & High Sensitivity N5->N6

Caption: Mechanistic logic of piperazine derivatization to resolve GC peak tailing and adsorption.

Analytical Workflow and Self-Validating Protocol

A robust protocol must be self-validating. This method integrates a continuous feedback loop to ensure data integrity: deuterated internal standards (IS) are spiked prior to extraction to track matrix effects, and system suitability injections verify column inertness before any sample is processed.

Workflow A Sample Matrix + Internal Standard B Alkaline Extraction (pH > 10) A->B Spike IS C Derivatization (TFAA, 70°C) B->C Evaporate Organic Phase D GC-MS Analysis (SIM Mode) C->D Remove Excess Reagent E Data Validation (Recovery & LOD) D->E Quantitation

Caption: End-to-end GC-MS analytical workflow for substituted piperazine quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Spiking (Self-Validation Step): Aliquot 500 µL of the sample matrix (plasma, urine, or API solution) into a borosilicate glass tube. Add 50 µL of the Internal Standard working solution (e.g., BZP-d7, 1 µg/mL). Causality: The IS must yield a consistent peak area across all samples; a deviation >15% automatically flags an extraction failure or severe matrix suppression.

  • pH Adjustment: Add 200 µL of 5% NH₄OH or 0.1 M NaOH to adjust the pH to > 10. Causality: Piperazines are highly basic (pKa ~9.8). A high pH ensures the amines are fully deprotonated into their free base form, maximizing their partition coefficient into the organic extraction solvent.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Collection: Transfer the upper organic layer to a clean glass reaction tube.

Phase 2: Perfluoroacylation Derivatization 5. Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. 6. Reagent Addition: To the dry residue, add 50 µL of anhydrous Ethyl Acetate and 50 µL of TFAA[3]. (Caution: TFAA is highly reactive; perform exclusively in a fume hood). 7. Incubation: Seal the vials with PTFE-lined caps and incubate at 70°C for 30 minutes to drive the acylation reaction to 100% completion[1]. 8. Excess Removal (Critical Step): Cool to room temperature and evaporate to dryness under nitrogen. Causality: Removing excess TFAA and its highly acidic byproduct (trifluoroacetic acid) is mandatory to prevent the rapid degradation of the GC column's polysiloxane stationary phase. 9. Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial equipped with a glass micro-insert.

Phase 3: GC-MS Instrumental Parameters

  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The 5% diphenyl/95% dimethyl polysiloxane phase provides optimal selectivity for semi-volatile amines while maintaining low column bleed at high temperatures.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature at 250°C. System Suitability: Use a base-deactivated single taper liner with glass wool to trap non-volatile matrix components without introducing active silanol sites.

  • Oven Program: Initial temperature 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time is approximately 20 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Quadrupole: 150°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity.

    • BZP-TFA:m/z 134 (Quantifier), 91, 176 (Qualifiers)[1].

    • TFMPP-TFA:m/z 188 (Quantifier), 230, 172 (Qualifiers)[3].

Performance Metrics and Quantitative Data

The robustness of this methodology is demonstrated by comparing validation metrics across different matrices and sample preparation strategies. As shown below, derivatization significantly enhances analytical sensitivity and recovery compared to direct injection techniques.

Table 1: Comparative Validation Data for Substituted Piperazines

AnalyteMatrixAnalytical MethodDerivatization AgentLODLOQRecovery (%)Ref
BZP / TFMPPPlasma & UrineGC-MS (SIM)TFAA0.002 - 0.004 µg/mL0.008 - 0.016 µg/mL79 - 108%[3]
PiperazineAnimal TissueGC-EI/MS/MSAcetic Anhydride1.4 - 1.6 µg/kg4.8 - 5.2 µg/kg77 - 96%[4]
BZPHuman PlasmaGC-MS (SIM)None (LLE at pH 12)24.8 ng/mL82.7 ng/mL~68%[2]
1-MethylpiperazinePharm. APIGC-FIDNone0.005%0.02%98.9%[1]

Data Interpretation: While derivatization-free methods offer a faster preparation time, their LODs are an order of magnitude higher (24.8 ng/mL) and recoveries are significantly lower (~68%) due to column adsorption[2]. Conversely, the TFAA derivatization method achieves trace-level LODs (2-4 ng/mL) and excellent recovery (>79%), making it the authoritative standard for forensic toxicology and stringent API impurity profiling[3].

References

  • PubMed (NIH). "Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride". [Link]

  • Scholars.Direct. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'". [Link]

  • Analytical Methods (RSC Publishing). "Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry".[Link]

Sources

Application

Application Notes &amp; Protocols: N-Methylation of Piperazine Derivatives

Abstract The N-methylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its favorable influence on physicochemical properties such as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-methylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its favorable influence on physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] Achieving precise and selective N-methylation of piperazine derivatives is a critical, yet often challenging, step in pharmaceutical synthesis. This guide provides an in-depth analysis of the primary synthetic strategies for N-methylation, offering field-proven insights into methodological choices. Detailed, self-validating protocols for the Eschweiler-Clarke reaction and reductive amination are presented, alongside a discussion on overcoming the central challenge of selective mono-methylation versus di-methylation.

Introduction: The Significance of the N-Methylpiperazine Moiety

The piperazine ring is a versatile building block in drug design. The introduction of a methyl group to one of its nitrogen atoms can profoundly alter a molecule's pharmacological profile. This "magic methyl effect" can enhance binding affinity to biological targets, improve oral bioavailability by modulating pKa, and block metabolic degradation at the nitrogen atom.[3] Consequently, robust and scalable methods for the N-methylation of piperazine intermediates are of paramount importance to researchers in drug development.

The primary challenge in this transformation arises from the symmetrical nature of the piperazine core, where two secondary amine nitrogens possess similar nucleophilicity. This often leads to a mixture of unreacted starting material, the desired mono-methylated product, and the undesired di-methylated byproduct, complicating purification and reducing yields.[4][5] The choice of synthetic strategy is therefore a critical decision dictated by the substrate's complexity, the presence of other sensitive functional groups, and the desired scale of the reaction.

Comparative Analysis of N-Methylation Strategies

Three primary methodologies dominate the landscape of piperazine N-methylation: direct alkylation, Eschweiler-Clarke methylation, and reductive amination. Each carries a distinct profile of advantages and limitations.

Methodology Reagents Mechanism Advantages Disadvantages
Direct Alkylation Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄), Base (e.g., K₂CO₃, NaH)Sₙ2 Nucleophilic SubstitutionSimple concept, readily available reagents.Difficult to control selectivity (mono- vs. di-alkylation); risk of quaternization; reagents are toxic and hazardous.[3][6]
Eschweiler-Clarke Formaldehyde (CH₂O), Formic Acid (HCOOH)Reductive AminationCost-effective; mild conditions; inherently stops at the tertiary amine, preventing quaternization; high yields.[3][7]Requires heating; formic acid can be corrosive; not suitable for substrates sensitive to acidic conditions.[8]
Reductive Amination Formaldehyde (CH₂O) or Paraformaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Reductive AminationHigh selectivity; very mild conditions compatible with a wide range of functional groups; high yields.[9][10]Reagents (especially borohydrides) are more expensive than those for Eschweiler-Clarke; requires careful control of stoichiometry.

Experimental Workflows & Mechanisms

General Experimental Workflow

A successful N-methylation experiment follows a structured, multi-stage process from reaction setup to final product validation. This workflow ensures reproducibility and purity.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_reagents Select & Weigh Reagents/Substrate prep_glass Assemble & Dry Glassware react_setup Dissolve Substrate & Add Reagents prep_glass->react_setup react_run Run Reaction (Stirring, Temp Control) react_setup->react_run react_monitor Monitor Progress (TLC / LC-MS) react_run->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Liquid-Liquid Extraction workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry purify_main Purify Product (Column Chrom. / Distillation) workup_dry->purify_main purify_char Characterize (NMR, MS, etc.) purify_main->purify_char

Caption: General workflow for N-methylation of piperazine derivatives.

Mechanism of the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic example of reductive amination where both the carbon source (formaldehyde) and the hydride source (formic acid) are provided by simple reagents. The reaction proceeds via an iminium ion intermediate and is driven to completion by the irreversible loss of carbon dioxide.[7]

G cluster_mech Eschweiler-Clarke Mechanism Amine R₂NH Iminium [R₂N=CH₂]⁺ Amine->Iminium + CH₂O, - H₂O Formaldehyde CH₂O Product R₂N-CH₃ Iminium->Product + HCOO⁻ (Hydride Transfer) Formate HCOO⁻ CO2 CO₂ Formate->CO2 Decarboxylation

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as methyl iodide and dimethyl sulfate are highly toxic and should be handled with extreme care.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is robust, cost-effective, and ideal for substrates that can tolerate mild heat and acidic conditions. It reliably prevents over-alkylation.[3][7]

  • Reagents & Materials:

    • Substituted Piperazine (1.0 eq)

    • Formaldehyde (37 wt% in H₂O, 2.5 eq)

    • Formic Acid (98%, 2.5 eq)

    • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Step-by-Step Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperazine derivative (1.0 eq).

    • Reagent Addition: Sequentially add formic acid (2.5 eq) and then formaldehyde solution (2.5 eq). Note: An exotherm may be observed.

    • Reaction: Heat the mixture to 90-100 °C and stir vigorously. The evolution of carbon dioxide gas should be apparent.[11] Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

    • Cooling & Basification: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then further in an ice bath. Carefully basify the mixture to pH > 10 by the slow addition of a concentrated NaOH solution. Caution: This is highly exothermic.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like DCM or EtOAc (3x volumes).

    • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-methylated piperazine.

    • Purification & Characterization: Purify the crude product by flash column chromatography, distillation, or crystallization.[12][13] Confirm the structure and purity of the final product by NMR and MS analysis.

Protocol 2: Selective Mono-N-Methylation using a Boc-Protecting Group

For substrates where di-methylation is a significant risk or when using highly reactive alkylating agents like methyl iodide, a protecting group strategy offers superior control.[5][14] The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of alkylation and can be easily removed under acidic conditions.

  • Part A: Mono-Boc Protection

    • Dissolve piperazine (3.0 eq) in a suitable solvent (e.g., DCM or THF).

    • Cool the solution in an ice bath.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in the same solvent dropwise over 1-2 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the mixture and purify by column chromatography to isolate the mono-Boc-protected piperazine.

  • Part B: N-Methylation

    • Reaction Setup: Dissolve the mono-Boc-piperazine (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile.

    • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution).[15]

    • Alkylating Agent: Cool the mixture in an ice bath and add methyl iodide (CH₃I, 1.1 eq) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

    • Workup: Quench the reaction (e.g., with water if K₂CO₃ was used, or carefully with isopropanol then water if NaH was used). Extract the product into an organic solvent (e.g., EtOAc). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Part C: Boc Deprotection

    • Dissolve the purified N-Boc-N'-methylpiperazine from Part B in DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a 4M HCl solution in dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC/LC-MS).

    • Concentrate the solvent under reduced pressure. The product will be the corresponding acid salt.

    • To obtain the free base, dissolve the residue in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1.

Troubleshooting & Key Considerations

  • Controlling Selectivity: The most significant challenge is achieving mono-methylation.[4]

    • Direct Alkylation: Using a large excess of piperazine relative to the methylating agent can statistically favor mono-alkylation but makes purification more difficult. The protecting group strategy (Protocol 2) is the most reliable method for high selectivity.

    • In Situ Salt Formation: For some substrates, adding one equivalent of a strong acid (like HCl) to the piperazine can form the monohydrochloride salt in situ. The protonated nitrogen is deactivated, directing alkylation to the free nitrogen.[16]

  • Reaction Monitoring: Always monitor reaction progress. Incomplete reactions can complicate purification. Over-running a reaction can lead to side-product formation. LC-MS is an ideal tool for tracking the disappearance of starting material and the appearance of mono- and di-methylated products.

  • Purification: N-methylated piperazines are basic compounds.

    • Chromatography: A small amount of triethylamine (0.5-1%) can be added to the eluent during column chromatography to prevent the product from streaking on the silica gel.

    • Crystallization: If the product is a solid, crystallization is an excellent purification method. If the free base is an oil, it can often be precipitated and purified as a hydrochloride or diacetate salt.[13][17]

References

  • US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • US3154553A - Methylation of piperazines.
  • US2919275A - Purification of piperazine.
  • Vitaku, E., & Njardarson, J. T. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(1), 1-24. [Link]

  • US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4. [Link]

  • Reductive amination route for selective N‐monosubstitution. Piperazine... ResearchGate. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • O'Brien, P. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • US3154552A - Methylation of piperazines.
  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Utilization of piperazine for interphase catalytic systems. Sciforum. [Link]

  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal, 25(14), 3405-3439. [Link]

  • Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Goyal, V., et al. (2021). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 11(13), 4543-4550. [Link]

  • Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. [Link]

  • US3580914A - Derivatives of n-methylpiperazine.
  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Examples of the classic Eschweiler–Clarke reaction used for the N-methylation of pharmaceutical molecules. ResearchGate. [Link]

  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Scilit. [Link]

  • Piperazine derivatives for therapeutic use: A patent review (2010-present). ResearchGate. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of Piperazine Derivatives in the Development of Active Pharmaceutical Ingredients (APIs)

Prepared by: Gemini, Senior Application Scientist Abstract The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Recognized a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a key structural component in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] This guide provides an in-depth analysis of the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that establish piperazine as an indispensable tool in drug design. We will explore its diverse applications, delve into structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and functionalization of this critical scaffold.

Introduction: The Piperazine Scaffold – A Privileged Structure in Medicinal Chemistry

The widespread incorporation of the piperazine moiety into drug candidates is not coincidental; it stems from a unique combination of tunable physicochemical and structural characteristics that favorably influence "drug-like" properties.[1][3] Its classification as a privileged scaffold is a testament to its ability to serve as a versatile framework for presenting diverse pharmacophores to biological targets.[4][5]

1.1. Physicochemical and Pharmacokinetic Advantages

The utility of the piperazine ring is rooted in several key properties:

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated under physiological pH, a feature crucial for forming stable salts that can significantly enhance aqueous solubility and improve formulation characteristics.[1]

  • Hydrogen Bonding Capability: The two nitrogen atoms act as hydrogen bond acceptors, while the N-H groups (in an unsubstituted or mono-substituted ring) can serve as hydrogen bond donors. This facilitates strong, specific interactions with biological targets like enzyme active sites and receptors.[1][5]

  • Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often increases the water solubility of a parent molecule. This modification is a common strategy in drug design to improve oral bioavailability and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][3]

  • Conformational Flexibility: The piperazine ring can adopt both chair and boat conformations. This structural flexibility allows it to adapt its shape to fit optimally within the binding pockets of various biological targets, enhancing ligand-target affinity.[3][5]

  • Synthetic Versatility: The nitrogen atoms serve as highly accessible synthetic handles, permitting systematic and diverse functionalization. This "tunability" is paramount for lead optimization campaigns, allowing medicinal chemists to fine-tune steric, electronic, and physicochemical properties to enhance potency, selectivity, and overall pharmacological performance.[3][6]

G cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes cluster_synthesis Synthetic Handles Piperazine Piperazine Core (C4H10N2) pKa Tunable Basicity (pKa) Piperazine->pKa Solubility Enhanced Solubility Piperazine->Solubility Flexibility Conformational Flexibility Piperazine->Flexibility H_Bond H-Bond Donor/Acceptor Piperazine->H_Bond Target Versatile Target Binding Piperazine->Target N1 N1-Substitution Piperazine->N1 N4 N4-Substitution Piperazine->N4 ADME Improved ADME Profile pKa->ADME Solubility->ADME Flexibility->ADME H_Bond->ADME Bioavailability Enhanced Bioavailability ADME->Bioavailability Potency Increased Potency & Selectivity Target->Potency N1->Potency SAR Optimization N4->Potency SAR Optimization

Caption: The piperazine scaffold's key properties and their impact on drug development.

Therapeutic Applications and Prominent APIs

The versatility of the piperazine scaffold is demonstrated by its presence in numerous blockbuster drugs across diverse therapeutic classes.[3] The ability to modify the substituents on the N1 and N4 positions allows for the fine-tuning of receptor binding affinities and kinase selectivities.

Therapeutic Class API Example Mechanism of Action (MoA) Role of Piperazine Moiety
Anticancer ImatinibTyrosine-kinase inhibitorIncreases kinase selectivity and solubility.[1][3]
Antipsychotic AripiprazolePartial agonist at dopamine D2 and serotonin 5-HT1A receptorsModulates dopamine and serotonin receptor binding affinity.[3]
Antiviral IndinavirHIV-1 protease inhibitorThe chiral piperazine core is critical for binding to the enzyme's active site.[7]
Antihistamine CetirizineH1 receptor antagonistModulates receptor affinity and improves pharmacokinetic properties.[3]
Antibacterial CiprofloxacinFluoroquinolone antibiotic, inhibits DNA gyraseIncreases bacterial enzyme binding and membrane permeability.[3]
Antidepressant VortioxetineSerotonin reuptake inhibitor and receptor modulatorCentral scaffold for linking key aromatic fragments.[8]
Anthelmintic Piperazine CitrateGABA receptor agonist in helminthsCauses hyperpolarization of nerve membranes, leading to parasite paralysis.[9]

Synthetic Strategies and Experimental Protocols

The synthesis of substituted piperazines is a cornerstone of medicinal chemistry. The two nitrogen atoms, while providing versatile handles for functionalization, also present the challenge of controlling selectivity (mono- vs. di-substitution).[3] Here, we detail two of the most robust and widely used protocols for creating N-substituted piperazine derivatives.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl piperazines.[10][11] Modern palladium precatalysts and bulky, electron-rich phosphine ligands have made this reaction highly efficient, rapid, and applicable to a wide range of substrates, including electron-rich and sterically hindered aryl chlorides.[12][13]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., RuPhos) are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). Bulky, electron-rich ligands accelerate the reductive elimination step, which is often rate-limiting.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the piperazine nitrogen, making it a more potent nucleophile to attack the palladium-aryl complex.[13]

  • Inert Atmosphere: The catalytic species, particularly the Pd(0) active catalyst, is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[13]

  • Stoichiometry: An excess of piperazine is often used to favor mono-arylation and suppress the formation of the bis-arylated byproduct.[12][13]

G Start Start Prep Prepare Reaction Vessel (Oven-dried, inert atmosphere) Start->Prep AddReagents Add Solids: Pd Catalyst, Ligand, Base, Piperazine Prep->AddReagents Purge Seal & Purge with Argon AddReagents->Purge AddSolvent Add Anhydrous Solvent & Aryl Halide via Syringe Purge->AddSolvent Heat Heat to Reaction Temp (e.g., 80-110 °C) with Stirring AddSolvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Reaction Cooled, Quenched (Water), & Extracted (Organic Solvent) Monitor->Workup Complete Purify Dry, Concentrate, & Purify (Flash Column Chromatography) Workup->Purify End End (Pure N-Arylpiperazine) Purify->End

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), sodium tert-butoxide (NaOtBu, 2.1 equiv), and piperazine (1.5 equiv).[13]

  • Inerting: Seal the vial with a septum and purge with dry argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add anhydrous toluene (to make a ~0.5 M solution) via syringe, followed by the aryl halide (1.0 equiv).[13]

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 10-60 minutes.[13]

  • Work-up: Upon completion, remove the vial from the heat and allow it to cool to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-arylpiperazine.

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and reliable method for N-alkylation, forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[14] It is a cornerstone of medicinal chemistry for introducing a wide variety of substituents onto the piperazine scaffold.[8][15]

Causality Behind Experimental Choices:

  • Two-Step, One-Pot Process: The reaction first involves the formation of an iminium ion intermediate from the piperazine and the carbonyl compound. This is often facilitated by a mild acid (like acetic acid) which catalyzes the dehydration of the initial hemiaminal adduct.[14] The iminium ion is then reduced in situ by a selective reducing agent.

  • Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications. It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the iminium ion intermediate. This selectivity minimizes the formation of unwanted alcohol byproducts.[14]

  • Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is typically used to avoid reaction with the hydride reagent.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (or a mono-substituted piperazine derivative, 1.2 equiv) and the aldehyde or ketone (1.0 equiv).

  • Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirring solution. The addition may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 12 hours.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (CH₂Cl₂) (3x).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Challenges and Future Directions

While the piperazine scaffold is immensely valuable, its development is not without challenges. These can include issues with reaction selectivity, the formation of impurities, and the need for scalable, sustainable synthetic routes.[16][17][18]

  • Selectivity Control: Achieving selective mono-substitution on an unprotected piperazine can be difficult due to the comparable nucleophilicity of the two nitrogen atoms, often leading to undesired bis-alkylation.[3][5] Strategies to overcome this include using a large excess of piperazine or employing mono-protected piperazine (e.g., N-Boc-piperazine), though the latter adds extra protection/deprotection steps to the synthesis.[8][13]

  • API Complexity: Modern APIs are becoming increasingly complex, which can lead to longer, more challenging synthetic routes with lower overall yields.[17] This necessitates the development of more efficient and convergent synthetic strategies.

  • Green Chemistry: There is a growing emphasis on developing more environmentally sustainable ("green") synthetic methods. This includes using less hazardous solvents, reducing waste, and developing solvent-free reaction conditions where possible.[12][19]

Future progress in the field will likely arise from the integration of predictive machine-learning methods for lead refinement, the engineering of novel hybrid scaffolds combining piperazine with other pharmacologically active heterocycles, and the development of more efficient catalytic systems, including those used in continuous-flow chemistry.[3][6][20]

G cluster_onco Oncogenic Signaling cluster_inhibition Therapeutic Inhibition ATP ATP BCR_ABL BCR-ABL Kinase (Active Site) ATP->BCR_ABL Binds Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates No_Phosphorylation Phosphorylation Blocked BCR_ABL->No_Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Proliferation Uncontrolled Cell Proliferation Phospho_Substrate->Proliferation Drives Imatinib Imatinib (Piperazine Moiety) Imatinib->BCR_ABL Competitively Binds (Blocks ATP) Apoptosis Apoptosis / Reduced Proliferation No_Phosphorylation->Apoptosis Leads to

Caption: Imatinib competitively inhibits the ATP binding site of the BCR-ABL kinase.

Conclusion

The piperazine scaffold remains a remarkably effective and versatile tool in the generation of diverse and potent pharmacological agents.[2] Its unique combination of physicochemical properties and synthetic tractability has solidified its status as a privileged structure in drug discovery. The robust synthetic protocols for its functionalization, such as the Buchwald-Hartwig amination and reductive amination, provide medicinal chemists with the necessary tools to systematically optimize drug candidates. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the piperazine ring is certain to remain a central and indispensable component in the development of future generations of innovative APIs.

References

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (URL: )
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. (URL: )
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. (URL: )
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: )
  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Role of piperazine scaffolds in medicinal chemistry. BenchChem. (URL: )
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione. BenchChem. (URL: )
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. (URL: )
  • Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. (URL: )
  • Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients. BenchChem. (URL: )
  • Method for the preparation of piperazine and its derivatives.
  • Optimizing reaction conditions for N-aryl
  • Some FDA‐approved piperazine‐containing drugs.
  • Piperazine. Wikipedia. (URL: )
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (URL: )
  • Asymmetric Synthesis of Biologically Active Piperazine Deriv
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. (URL: )
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC. (URL: )
  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (URL: )
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • The Challenges of Increased Complexity in API Development and Manufacture. (URL: )
  • Challenges and solutions in the synthesis of APIs. AGC Pharma Chemicals. (URL: )
  • Q&A: How can drug developers address API synthesis challenges?. Arcinova. (URL: )

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Methylpiperazine

Welcome to the technical support center for the synthesis of 1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of 1-methylpiperazine in their laboratory and scale-up operations. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 1-methylpiperazine, offering quick and actionable solutions.

Q1: My reaction yield of 1-methylpiperazine is consistently low. What are the most common causes?

A1: Low yields can stem from several factors depending on the synthetic route. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or the formation of side products.

  • Reagent Quality and Stoichiometry: The purity of starting materials like piperazine, formaldehyde, and formic acid is crucial. Incorrect molar ratios of reactants can favor the formation of byproducts.

  • Inefficient Mixing: In heterogeneous reactions, poor agitation can lead to localized temperature gradients and incomplete reactions.

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Raney nickel, Palladium on carbon) can lose activity due to poisoning or sintering.[1]

  • Work-up and Purification Losses: The product can be lost during extraction, distillation, or crystallization steps if not performed optimally.

Q2: I am observing a significant amount of 1,4-dimethylpiperazine as a byproduct. How can I minimize its formation?

A2: The formation of the dialkylated byproduct, 1,4-dimethylpiperazine, is a common challenge, particularly in methods starting from piperazine. To favor mono-methylation:

  • Use a Large Excess of Piperazine: By increasing the molar ratio of piperazine to the methylating agent (e.g., 2:1 to 6:1 for methyl chloride), the statistical probability of the methylating agent reacting with an unreacted piperazine molecule increases.[2]

  • Slow Addition of the Methylating Agent: Adding the methylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, further favoring mono-substitution.

  • Employ a Mono-Protected Piperazine: Using a starting material like N-Boc-piperazine ensures that only one nitrogen atom is available for methylation. The protecting group can be removed in a subsequent step.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation, although this may also decrease the reaction rate.

Q3: What is the best method for purifying 1-methylpiperazine?

A3: The optimal purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Distillation: This is the most common method for purifying 1-methylpiperazine on a larger scale. It is effective at separating 1-methylpiperazine (boiling point ~138 °C) from unreacted piperazine and the higher-boiling 1,4-dimethylpiperazine.

  • Column Chromatography: For smaller scale reactions or when high purity is required, silica gel column chromatography can be employed. A mixture of ethyl acetate and methanol is often used as the eluent.[3]

  • Azeotropic Distillation: This technique can be used to remove water from the reaction mixture, which can be beneficial prior to final purification.[2]

Part 2: In-Depth Troubleshooting Guides by Synthetic Route

This section provides detailed troubleshooting for specific and widely used synthetic methods for 1-methylpiperazine.

Guide 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of amines using formaldehyde and formic acid.[4][5] It is a reductive amination process that advantageously avoids the formation of quaternary ammonium salts.[4]

Symptom Potential Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient heating or reaction time. The reaction is typically performed at or near boiling.[4]Ensure the reaction mixture reaches and maintains a temperature of 90-100°C. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.
Improper stoichiometry. An insufficient amount of formaldehyde or formic acid will lead to incomplete methylation.Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[4]
Water content in reagents. While the reaction is often run in aqueous solution, very dilute reagents can hinder the reaction rate.Use concentrated formaldehyde (37% aqueous solution) and formic acid (85-98%).
Formation of unknown byproducts Side reactions due to high temperatures. Prolonged heating at very high temperatures can lead to decomposition or polymerization.Maintain the reaction temperature within the recommended range (90-100°C) and avoid excessive heating.
Impure reagents. Impurities in the starting materials can lead to the formation of unexpected side products.Use high-purity piperazine, formaldehyde, and formic acid.
Low isolated yield after work-up Product loss during neutralization and extraction. 1-methylpiperazine is water-soluble, and significant amounts can be lost in the aqueous layer if the pH is not optimal or if insufficient extractions are performed.After basifying the reaction mixture to a pH > 12 with a strong base like NaOH, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate).
Incomplete distillation. Due to its relatively high boiling point, ensuring complete distillation of the product is important.Ensure the distillation apparatus is efficient and that the final temperature is sufficient to distill all the product.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine hexahydrate.

  • Reagent Addition: While stirring, carefully and slowly add formic acid (85-98%) to the flask. The addition is exothermic, so cooling in an ice bath may be necessary.

  • Following the formic acid addition, add formaldehyde (37% aqueous solution) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) and maintain this temperature for 2-4 hours, or until the evolution of carbon dioxide ceases. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is greater than 12.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation.

Eschweiler_Clarke Piperazine Piperazine (Secondary Amine) Iminium1 Iminium Ion Intermediate Piperazine->Iminium1 + Formaldehyde - H₂O Formaldehyde1 Formaldehyde Methylpiperazine 1-Methylpiperazine (Tertiary Amine) Iminium1->Methylpiperazine + Formic Acid - CO₂ Formic_Acid1 Formic Acid CO2_1 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for the methylation of piperazine.

Guide 2: Reductive Amination with Catalytic Hydrogenation

This method involves the reaction of piperazine with formaldehyde in the presence of a catalyst (commonly Raney nickel) and hydrogen gas.[6]

Symptom Potential Cause Recommended Solution
Incomplete reaction Catalyst deactivation. The Raney nickel catalyst can be poisoned by impurities (e.g., sulfur compounds) or become less active over time.Use fresh, high-activity Raney nickel. Ensure starting materials and solvents are free from catalyst poisons.
Insufficient hydrogen pressure. The hydrogenation step requires adequate hydrogen pressure to proceed efficiently.Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 1.0-6.0 MPa).[6]
Low reaction temperature. The reaction rate is temperature-dependent.Maintain the reaction temperature within the optimal range (e.g., 70-100 °C).[6]
Formation of byproducts Over-methylation. Similar to the Eschweiler-Clarke reaction, 1,4-dimethylpiperazine can be formed.Optimize the molar ratio of piperazine to formaldehyde. A slight excess of piperazine can favor mono-methylation.
Decomposition of formaldehyde. At higher temperatures, formaldehyde can undergo side reactions.Add formaldehyde in batches to maintain a controlled concentration in the reaction mixture.
Difficulty in catalyst removal Fine catalyst particles. Raney nickel can be pyrophoric and difficult to filter.Allow the catalyst to settle after the reaction, then carefully decant the supernatant. The remaining catalyst can be filtered through a pad of Celite under an inert atmosphere.
  • Condensation: In a suitable reactor, dissolve piperazine in methanol. Add formaldehyde (37% aqueous solution) to the mixture and stir at room temperature to form the condensation product.

  • Hydrogenation: Add Raney nickel catalyst to the reactor (typically 4-12% of the weight of piperazine).[6]

  • Reaction: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to 1.0-6.0 MPa and heat to 70-100 °C with vigorous stirring.[6]

  • Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the reactor and carefully vent the hydrogen.

  • Purification: Filter the catalyst, and then remove the methanol and unreacted piperazine by distillation. The resulting crude 1-methylpiperazine can be further purified by fractional distillation.[6]

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Pressure Check Hydrogen Pressure Check_Catalyst->Check_Pressure [Active] New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst [Inactive] Check_Temp Check Reaction Temperature Check_Pressure->Check_Temp [Sufficient] Increase_Pressure Increase H₂ Pressure Check_Pressure->Increase_Pressure [Insufficient] Check_Ratio Check Piperazine:Formaldehyde Ratio Check_Temp->Check_Ratio [Optimal] Increase_Temp Increase Temperature Check_Temp->Increase_Temp [Too Low] Adjust_Ratio Adjust Molar Ratio Check_Ratio->Adjust_Ratio [Suboptimal] End Yield Optimized Check_Ratio->End [Optimal] New_Catalyst->Check_Pressure Increase_Pressure->Check_Temp Increase_Temp->Check_Ratio Adjust_Ratio->End

Caption: Troubleshooting workflow for low yield in the reductive amination of piperazine.

Part 3: References

  • PrepChem. (n.d.). Synthesis of 1-methyl-piperazine-1-oxide dihydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions.... Retrieved from [Link]

  • Gao, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5543. [Link]

  • Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S. Patent and Trademark Office.

  • Godfrey, J. C. (1959). U.S. Patent No. 2,905,673. U.S. Patent and Trademark Office.

  • Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. U.S. Patent and Trademark Office.

  • Zhejiang Zhongxin Chemical Co., Ltd. (2012). CN Patent No. 102304102A. Google Patents.

  • BASF AG. (1989). U.S. Patent No. 4,845,218. U.S. Patent and Trademark Office.

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Jefferson Chemical Company, Inc. (1976). U.S. Patent No. 3,948,900. U.S. Patent and Trademark Office.

  • ResearchGate. (n.d.). Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. Retrieved from [Link]

  • Zhejiang Zhongxin Chemical Co., Ltd. (2013). CN Patent No. 102304102B. Google Patents.

  • Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • CN Patent No. 101239957A. (2008). Google Patents.

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

Sources

Optimization

Challenges in the direct HPLC analysis of piperazin-2-ylmethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the direct High-Performance Liquid Chromatography (HP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the direct High-Performance Liquid Chromatography (HPLC) analysis of piperazin-2-ylmethanol .

Piperazin-2-ylmethanol is a highly polar, hydrophilic molecule containing two basic secondary amines and a hydroxyl group. Because it lacks a conjugated π -electron system, it does not possess a UV chromophore. These inherent properties lead to three primary analytical challenges: poor retention , severe peak tailing , and optical detection failure .

This guide bypasses generic advice, focusing instead on the mechanistic causality of these issues and providing self-validating protocols to achieve robust, reproducible data.

Diagnostic Decision Tree

Before adjusting your instrument parameters, consult the diagnostic workflow below to isolate the root cause of your chromatographic failure.

Workflow Start Direct HPLC Analysis Piperazin-2-ylmethanol Q1 Is k' > 2.0? (Retention Check) Start->Q1 Sol1 Switch to HILIC or Mixed-Mode Column Q1->Sol1 No Q2 Is Tf < 1.5? (Peak Shape Check) Q1->Q2 Yes Sol1->Q1 Re-evaluate Sol2 Adjust pH < 3.0 or Increase Buffer Strength Q2->Sol2 No Q3 Is S/N > 10? (Detection Check) Q2->Q3 Yes Sol2->Q2 Re-evaluate Sol3 Use ELSD, CAD, or MS (No UV Chromophore) Q3->Sol3 No End Robust Method Achieved Q3->End Yes Sol3->Q3 Re-evaluate

Diagnostic workflow for direct HPLC analysis of piperazin-2-ylmethanol.

Frequently Asked Questions & Troubleshooting

Q1: Why does piperazin-2-ylmethanol elute in the void volume on my standard C18 column?

Causality: In standard Reversed-Phase Chromatography (RPC), retention is driven by hydrophobic partitioning. Piperazin-2-ylmethanol is highly hydrophilic due to its hydrogen-bonding hydroxyl group and two secondary amines. It lacks the hydrophobicity required to partition into the non-polar C18 stationary phase, causing it to wash out with the solvent front. Solution: Abandon standard C18 columns for this analyte. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or cyanopropyl) and a highly organic mobile phase (typically >70% acetonitrile). This creates a water-enriched layer on the silica surface, allowing highly polar analytes to partition and be retained[1]. Alternatively, Mixed-Mode Cation-Exchange columns can retain the positively charged amines via electrostatic interactions[2].

Q2: I am experiencing severe peak tailing (Tf > 2.0). How do I fix this?

Causality: Peak tailing for basic compounds like piperazine derivatives is almost exclusively caused by secondary ion-exchange interactions[3]. The positively charged secondary amines of piperazin-2-ylmethanol (pKa ~5.5 and 9.8) interact strongly with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface of the column[4]. Solution: You must manipulate the mobile phase pH to control the ionization state of the stationary phase. Lowering the mobile phase pH to between 2.0 and 3.0 will protonate the residual silanols (converting them to neutral Si-OH), effectively neutralizing their charge and shutting down the secondary interaction[5].

Mechanism Analyte Piperazin-2-ylmethanol (Protonated Amines) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction StationaryPhase Silica Surface (Deprotonated Silanols) StationaryPhase->Interaction Result Severe Peak Tailing (Tf > 2.0) Interaction->Result

Mechanism of peak tailing caused by secondary ion-exchange interactions on silica columns.

Q3: Why is my UV signal at 254 nm non-existent, and extremely noisy at 210 nm?

Causality: Piperazin-2-ylmethanol is an aliphatic amine lacking a conjugated π -electron system or aromatic ring[6]. Therefore, it has no inherent UV chromophore. While it exhibits weak absorbance below 210 nm, operating at these low wavelengths results in severe baseline noise due to the background absorbance of mobile phase solvents and buffers. Solution: For direct analysis without pre-column derivatization, you must switch to a universal mass detector. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are ideal because they measure the mass of non-volatile analytes remaining after mobile phase evaporation[1][2]. Liquid Chromatography-Mass Spectrometry (LC-MS) using positive electrospray ionization (ESI+) is also highly effective[7].

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of piperazin-2-ylmethanol across different analytical strategies.

ParameterStandard Reversed-Phase (C18)HILIC (Cyanopropyl)Mixed-Mode Cation Exchange
Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningHydrophobic + Electrostatic
Mobile Phase High Aqueous (e.g., 95% Water)High Organic (e.g., 80% ACN)Gradient (Water/ACN + Acid)
Detector Compatibility UV (Poor, <210 nm)ELSD / MS (Excellent)CAD / MS (Excellent)
Expected k' < 0.5 (Void Volume)3.0 - 5.04.0 - 6.0
Expected Tailing (Tf) > 2.5 (Severe)1.0 - 1.2 (Symmetrical)1.0 - 1.1 (Symmetrical)
Overall Suitability ❌ Not Recommended✅ Highly Recommended✅ Highly Recommended

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Direct HILIC-ELSD Method

Objective: Direct quantification of piperazin-2-ylmethanol utilizing hydrophilic partitioning and universal mass detection.

  • Column Selection: Install a Cyanopropyl (CN) or bare silica HILIC column (e.g., 150 x 4.6 mm, 3-5 µm). Causality: The polar surface provides strong dipole-dipole and hydrogen bonding interactions for the analyte's hydroxyl and amine groups.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 80% Acetonitrile and 20% 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Causality: The high organic concentration drives HILIC retention; pH 3.0 protonates silanols to prevent tailing; the volatile formate buffer is mandatory to prevent ELSD clogging.

  • Detector Settings (ELSD): Set the drift tube temperature to 45°C and the nebulizer gas (Nitrogen) pressure to 3.5 bar.

  • Sample Preparation: Dilute the sample in the mobile phase (80% ACN). Causality: Injecting a highly aqueous sample into a HILIC system will disrupt the water-enriched stationary phase layer, causing peak distortion.

  • Self-Validation Checkpoint: Inject a void volume marker (e.g., toluene). The piperazin-2-ylmethanol peak must elute significantly later (k' > 2.0). If it co-elutes, the aqueous content in the mobile phase is too high; reduce it to 10-15%.

Protocol B: Mixed-Mode LC-CAD Method

Objective: Alternative retention strategy utilizing electrostatic interactions, ideal for complex matrices where HILIC fails to resolve interferences.

  • Column Selection: Install a Mixed-Mode Reversed-Phase/Cation-Exchange column (e.g., Primesep 100, 150 x 4.6 mm). Causality: The embedded acidic ion-pairing groups strongly interact with the protonated secondary amines of the piperazine ring[2].

  • Mobile Phase Preparation: Program a gradient using Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA provides the necessary low pH for ionization control and acts as a volatile ion-pairing agent perfectly suited for CAD.

  • Detector Settings (CAD): Set the evaporation temperature to 35°C.

  • Self-Validation Checkpoint: Prior to injection, monitor the baseline noise on the CAD. If the background current exceeds 2 pA, the mobile phase contains non-volatile contaminants (e.g., sodium or phosphate salts). Flush the system with MS-grade solvents until the baseline stabilizes.

References

  • McClintic, C., et al. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." Journal of Liquid Chromatography & Related Technologies, 2006.[Link]

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." SIELC Application Notes.[Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC North America, 2026.[Link]

  • ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate, 2012.[Link]

  • ResearchGate. "Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization." ResearchGate, 2025.[Link]

Sources

Optimization

Technical Support Center: Overcoming Low UV Sensitivity in Piperazine Detection

Welcome to the Analytical Troubleshooting Guide for Piperazine. This resource is designed for researchers and drug development professionals struggling with the quantification of piperazine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide for Piperazine. This resource is designed for researchers and drug development professionals struggling with the quantification of piperazine and its derivatives.

The Analytical Challenge: Why is Piperazine Hard to Detect?

Piperazine ( C4​H10​N2​ ) is a highly polar, cyclic secondary diamine widely used as a pharmaceutical intermediate. Its primary analytical challenge stems from the absence of a conjugated π -electron system . Consequently, underivatized piperazine lacks a significant chromophore, exhibiting an extremely low specific absorption coefficient (0.01) and absorbing only deep in the UV range ( λmax​≈205 nm) 1. Attempting direct UV detection at 205 nm leads to severe baseline noise and matrix interference because most mobile phase solvents (e.g., methanol) and buffers absorb heavily at this wavelength.

Decision Workflow: Detection Strategies

To overcome this limitation, scientists must choose between chemical derivatization (to introduce a chromophore) or utilizing universal detectors that rely on mass rather than light absorption.

PiperazineWorkflow Start Piperazine Analysis (Highly Polar, No Chromophore) Decision Available Detector? Start->Decision UV Standard UV-Vis Decision->UV UV Only Univ CAD / ELSD / MS Decision->Univ Advanced Deriv Pre-column Derivatization (e.g., NBD-Cl, 35°C) UV->Deriv HILIC HILIC or Mixed-Mode (Cation-Exchange) Univ->HILIC RP_HPLC Reversed-Phase HPLC (C18 or Chiralpak IC) Deriv->RP_HPLC DetectUV UV Detection (λ = 340 nm) RP_HPLC->DetectUV DetectUniv Universal Detection (Aerosol/Scattering) HILIC->DetectUniv

Piperazine analytical workflow: Derivatization for UV vs. direct detection via universal detectors.

Frequently Asked Questions (Troubleshooting & Strategy)

Q: Why is my direct HPLC-UV method for piperazine showing massive baseline drift and no distinct peaks? A: This is a classic symptom of solvent cutoff interference. At 205 nm, organic modifiers like methanol and certain ion-pairing reagents absorb UV light, masking the weak piperazine signal.

  • Causality: The baseline drift occurs as the gradient changes the solvent composition, altering the background absorbance dynamically.

  • Solution: You must either derivatize the piperazine to shift its absorbance to a higher wavelength (e.g., 340 nm) 1 or switch to a mass-based detector like a Charged Aerosol Detector (CAD) 2.

Q: What is the most reliable derivatization agent for piperazine UV detection? A: 4-chloro-7-nitrobenzofuran (NBD-Cl) is highly recommended.

  • Causality: NBD-Cl reacts smoothly with the secondary amines of piperazine to form a stable, highly conjugated derivative. This shifts the detection wavelength to 340 nm, completely bypassing the UV cutoff of standard HPLC solvents and significantly lowering the Limit of Detection (LOD) to approximately 30 ppm 1, 3.

Q: I want to avoid derivatization to save time. Can I use an Evaporative Light Scattering Detector (ELSD)? A: Yes. Because ELSD measures the mass of particles after solvent evaporation, it does not require a chromophore [[4]](). However, piperazine is a volatile base.

  • Causality: To prevent piperazine from evaporating along with the mobile phase inside the detector, you must use an acidic additive (like formic acid or heptafluorobutyric acid) to protonate the piperazine, forcing it to form a low-volatility salt [[2]](). Note that CAD is generally preferred over ELSD as it is 30 to 55 times more sensitive 2.

Q: Why is my underivatized piperazine peak tailing severely on a standard C18 column? A: Peak tailing is typically caused by secondary interactions between the highly basic secondary amines on piperazine and residual acidic silanol groups on the silica stationary phase.

  • Solution: Abandon standard C18 columns for underivatized piperazine. Instead, use a Hydrophilic Interaction Chromatography (HILIC) column (e.g., cyanopropyl bonded) or a mixed-mode reversed-phase/cation-exchange column 5, [[4]]().

Quantitative Method Comparison

Detection MethodDetectorDerivatization Required?Ideal Column TypeSensitivity (LOD)Key Advantage / Disadvantage
Direct UV UV (205 nm)NoHILIC / Ion-PairingPoor (>100 ppm)Simple prep, but suffers from severe solvent UV-cutoff interference.
Deriv-UV UV (340 nm)Yes (NBD-Cl)Reversed-Phase C18Good (~30 ppm)Bypasses solvent interference; utilizes standard laboratory equipment.
HPLC-ELSD ELSDNoHILIC / Mixed-ModeModerateUniversal detection; no chromophore needed. Non-linear response.
HPLC-CAD CADNoHILIC / Mixed-ModeExcellent (<1 ppm)30-55x more sensitive than ELSD; highly uniform response factor.

Step-by-Step Experimental Protocols

Protocol A: Pre-column Derivatization with NBD-Cl for HPLC-UV [1.1], [1.8]
  • Self-Validating Principle: This protocol mandates a reagent blank injection to ensure unreacted NBD-Cl or degradation byproducts do not co-elute with the target piperazine derivative, ensuring absolute peak purity.

  • Reagent Preparation: Prepare a 0.5% (w/v) solution of NBD-Cl in HPLC-grade methanol.

  • Sample Preparation: Dissolve the piperazine sample in methanol to a target concentration (e.g., 100 ppm).

  • Derivatization Reaction: In a glass vial, mix 1.0 mL of the piperazine sample with 1.0 mL of the NBD-Cl solution. Add 100 μ L of 0.1 M sodium bicarbonate buffer (pH 8.5) to ensure piperazine remains in its reactive free-base form.

  • Incubation: Heat the mixture at 35°C for 30 minutes in a water bath. Protect the vial from light to prevent photodegradation of the NBD-Cl.

  • Quenching: Cool the vial to room temperature and add 100 μ L of 0.1 M HCl to quench the reaction.

  • Chromatographic Separation:

    • Column: End-capped C18 or Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Validation Step: Inject a blank (perform steps 3-6, replacing the piperazine sample with pure methanol). Confirm that the baseline at the expected retention time of the derivatized piperazine is completely flat.

Protocol B: Direct Detection via HPLC-CAD using HILIC [[1]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnUdHymEBEnsqNKvYO865ic15KZHxqVSf1w1dU1IKnmlxBUhkis9v25XRCsHfpfHXjyKbsVYOxhLdfmS-XgOzagUHRGJlv9opub0MAobMPSO49hyfFEgrI1gKE_0OPfpRvmjb3I01ylR9JeXRMlsG-VyyHDwVdKUk94ZZ87uZYX4mfbvhImclvQ3YqzOiIJDrSXNcPlvluHqvwkfS1ZGp2vy11UDnW0-k96jzyqksuN6ZJQk8j0sqxfJmDNrGukE33KFLa4gDovUVoNuGnXwFljVbFn1joWr0nbvIYU6FdtBb9tS7inqQiWttNlj83ExNpxlqpE8KHoD-aFuTpWkwTB45t37eA3VsZ28hA9v7UDK0yCRvUyvbpSw==), [1.11]
  • Self-Validating Principle: This protocol uses strictly volatile mobile phases to prevent detector fouling. Baseline monitoring is used as a real-time validation of solvent purity and system cleanliness.

  • Sample Preparation: Dissolve the underivatized piperazine in the initial mobile phase composition (e.g., 95% Acetonitrile / 5% Water).

  • Chromatographic Separation:

    • Column: Cyanopropyl (CN) bonded HILIC column or a Mixed-Mode Cation Exchange column (e.g., Primesep 100).

    • Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA) or Formic Acid. (Crucial Causality: The acid forms a low-volatility salt with piperazine, preventing the analyte from evaporating inside the detector).

    • Mobile Phase B: Acetonitrile with 0.1% HFBA or Formic Acid.

    • Gradient: 95% B to 50% B over 15 minutes.

  • CAD Settings: Set the nebulizer temperature to 35°C. Ensure the nitrogen gas pressure is stable at 35 psi.

  • Validation Step: Run a blank gradient injection. The CAD baseline should remain perfectly flat. A rising baseline indicates the presence of non-volatile contaminants in your solvents or system, which will artificially inflate piperazine quantification.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR).1

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.3

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.5

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.4

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Separation of Piperazin-2-ylmethanol

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantioselective separation of piperazin-2-ylmethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantioselective separation of piperazin-2-ylmethanol .

Due to its highly polar nature, the presence of two basic secondary amines, and the lack of a strong UV chromophore, this chiral building block presents unique chromatographic challenges[1]. This document synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure robust and reproducible enantiomeric resolution.

Core Troubleshooting & FAQs

Q1: My chromatogram shows massive peak tailing, or the compound is completely retained on the column. How do I fix this? Root Cause: Piperazin-2-ylmethanol contains two secondary amine groups. These highly basic functional groups undergo strong, irreversible ionic interactions with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP)[1]. Solution: You must introduce a basic modifier to the mobile phase. The addition of 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA) acts as a competitive binder, masking the active silanol sites and allowing the basic analyte to elute freely with sharp peak symmetry[1].

Q2: The peaks are perfectly shaped, but the enantiomers are co-eluting (Resolution < 1.0). How do I improve chiral recognition? Root Cause: Suboptimal steric fit or hydrogen-bonding interactions between the analyte and the chiral selector. Solution:

  • Switch the CSP: Immobilized polysaccharide-based CSPs are highly recommended. If a cellulose tris(3,5-dichlorophenylcarbamate) phase (e.g., Chiralpak® IC) fails, switch to an amylose-based phase (e.g., Chiralpak® IA) to alter the chiral cavity dimensions[1].

  • Alter the Solvation Shell: Change the alcohol modifier in your mobile phase. If using Methanol, switch to Ethanol or Isopropanol (IPA). Different alcohols alter the hydrogen-bonding network between the CSP and the analyte, often drastically changing selectivity.

Q3: The baseline is extremely noisy, and I cannot detect my peaks even at high concentrations. What is wrong with my detection? Root Cause: Piperazin-2-ylmethanol lacks a conjugated π-system or aromatic ring, meaning it has virtually no UV absorbance above 210 nm. Its maximum UV absorption is around 205 nm, where many organic solvents (like heavily modified alcohols) begin to absorb, causing baseline drift[1][2]. Solution:

  • Direct Method: Ensure you are using HPLC-grade, UV-transparent solvents (like Acetonitrile) and set the detector strictly to 205 nm[1].

  • Alternative Method: If trace-level quantification is required, utilize pre-column derivatization with a UV-active reagent (e.g., NBD-Cl or Fmoc-Cl) to introduce a chromophore, or switch to a Charged Aerosol Detector (CAD) / Mass Spectrometry (MS)[1][2].

Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the logical decision-making process for method development and the chemical mechanism behind peak shape correction.

Workflow Start Analyze Piperazin-2-ylmethanol Q1 Is UV sensitivity sufficient at 205 nm? Start->Q1 Deriv Pre-column Derivatization (e.g., NBD-Cl or Boc) Q1->Deriv No (Trace Analysis) Direct Direct HPLC on Polysaccharide CSP Q1->Direct Yes (Bulk Purity) Q2 Is Peak Tailing > 1.5? Direct->Q2 AddDEA Add 0.1% DEA to Mobile Phase Q2->AddDEA Yes Opt Optimize Alcohol Modifier (MeOH/EtOH) Q2->Opt No AddDEA->Opt

Caption: Decision tree for selecting the appropriate chiral separation strategy for piperazin-2-ylmethanol.

Mechanism Silanol Residual Silanols (Acidic Sites on CSP) Tailing Irreversible Adsorption & Peak Tailing Silanol->Tailing Interacts with Analyte Piperazin-2-ylmethanol (Basic Amines) Analyte->Tailing Sharp Sharp Peaks & Baseline Resolution Analyte->Sharp Elutes freely DEA Diethylamine (DEA) Mobile Phase Additive DEA->Silanol Competitively binds & Masks active sites DEA->Sharp Enables

Caption: Mechanism of peak tailing suppression using Diethylamine (DEA) as a basic mobile phase additive.

Validated Experimental Protocols

Protocol A: Direct Chiral HPLC Separation (Underivatized)

This self-validating protocol utilizes an immobilized polysaccharide CSP and a basic modifier to achieve baseline resolution of the free amine[1].

Materials & Reagents:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dichlorophenylcarbamate) column[1].

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA)[1].

  • Analyte: Racemic piperazin-2-ylmethanol standard (1 mg/mL in mobile phase)[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully measure 900 mL of HPLC-grade Acetonitrile and 100 mL of Methanol. Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 90:10:0.1 (v/v/v) ratio[1][2]. Mix thoroughly and degas via sonication for 15 minutes.

    • Causality: The 0.1% DEA is critical; omitting it will result in complete retention of the analyte on the column due to secondary amine-silanol interactions[1].

  • System Equilibration: Purge the HPLC system and equilibrate the Chiralpak IC column at a flow rate of 1.0 mL/min. Set the column oven temperature to 35 °C[1][2]. Monitor the baseline at 205 nm until stable (typically 30–45 minutes).

  • Sample Preparation: Dilute the 1 mg/mL stock solution to a working concentration of 0.1 mg/mL using the mobile phase. Filter through a 0.45 µm PTFE syringe filter[1].

  • Injection & Validation: Inject 10 µL of the racemic standard[1][2].

    • Self-Validating Step: Calculate the resolution ( Rs​ ) between the two peaks. A successful method must yield an Rs​>1.5 (baseline separation)[1]. If Rs​<1.5 , decrease the Methanol content to 5% to increase retention and chiral interaction time.

Protocol B: Pre-Column Derivatization with NBD-Cl (For Trace Analysis)

When UV sensitivity at 205 nm is insufficient (e.g., analyzing trace enantiomeric impurities in an API), derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) is required[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the piperazin-2-ylmethanol sample in a borate buffer (pH 9.0) to ensure the secondary amines are deprotonated and nucleophilic.

  • Derivatization: Add a molar excess of NBD-Cl (dissolved in methanol) to the sample solution[2].

  • Incubation: Heat the mixture at 60 °C for 30 minutes in the dark (NBD derivatives are light-sensitive).

  • Quenching & Analysis: Cool the reaction to room temperature, quench with 0.1 M HCl to neutralize the pH, and inject onto the Chiralpak IC column. Shift the UV detector to the visible range (typically ~460 nm) to detect the highly absorbing NBD-piperazine derivative, completely eliminating background noise from the mobile phase[2].

Quantitative Data Summaries

The following tables summarize the critical parameters and expected outcomes based on the chosen methodology, allowing for rapid comparison and method selection.

Table 1: Impact of Mobile Phase Additives on Piperazine Derivatives[1][2]

Additive (0.1% v/v)Analyte StateCSP InteractionPeak ShapeResolution ( Rs​ ) Impact
None Free BaseStrong ionic binding to silanolsSevere Tailing / No ElutionN/A (Co-elution or lost in baseline)
TFA (Acidic) ProtonatedIon-repulsion / altered partitioningBroadPoor
DEA (Basic) Free BaseMasked silanols; pure chiral interactionSharp, SymmetricalHigh ( Rs​>1.5 )

Table 2: Comparison of Analytical Strategies for Piperazin-2-ylmethanol[1][2]

ParameterDirect HPLC (Underivatized)Derivatization HPLC (NBD-Cl)
Target Application Bulk purity, preparative scale, rapid QA/QCTrace impurity analysis, biological samples
Detection Wavelength 205 nm (Low sensitivity)~460 nm (High sensitivity, visible range)
Sample Prep Time < 5 minutes (Dilute and shoot)45–60 minutes (Reaction + Quench)
Recommended Column Chiralpak® IC / IAChiralpak® IC
Limit of Detection High (Requires higher sample concentration)Low (Suitable for ppm level detection)

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Crude (1-Methylpiperazin-2-yl)methanol

Welcome to the Technical Support Center. (1-Methylpiperazin-2-yl)methanol is a highly polar, basic, and water-soluble bifunctional building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (1-Methylpiperazin-2-yl)methanol is a highly polar, basic, and water-soluble bifunctional building block. It is frequently synthesized via the lithium aluminum hydride (LiAlH 4​ ) reduction of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, a process that simultaneously reduces the Boc protecting group to an N-methyl group[1].

Due to the presence of both a secondary and a tertiary amine, alongside a primary hydroxyl group, purification of the crude reaction mixture is notoriously challenging. This compound lacks a strong UV chromophore and interacts heavily with standard purification media. This guide provides field-proven, self-validating methodologies to isolate this compound with high scientific integrity.

Decision Matrix: Selecting Your Purification Strategy

G Crude Crude (1-Methylpiperazin-2-yl)methanol Scale What is the purification scale? Crude->Scale Small Small Scale (< 5 g) Scale->Small < 5 g Large Large Scale (> 5 g) Scale->Large > 5 g Chromatography Flash Chromatography (NH2-Silica or Basic Mobile Phase) Small->Chromatography State Desired final physical state? Large->State Salt Dihydrochloride Salt (Crystallization) State->Salt Solid / High Purity FreeBase Free Base (Liquid) (Vacuum Distillation) State->FreeBase Liquid / Reagent

Decision tree for (1-methylpiperazin-2-yl)methanol purification based on scale and desired state.

Standardized Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (Small Scale)

Causality: Standard silica gel (SiO 2​ ) contains acidic silanol groups (pKa ~4.5–5.5). The highly basic piperazine nitrogens will irreversibly bind to these sites, causing severe tailing and poor recovery. To suppress this ionization, the mobile phase must be heavily basified, or amine-functionalized silica must be utilized[2].

  • Preparation: Prepare a primary mobile phase of Dichloromethane (DCM) and a secondary basic modifier of 7N Ammonia in Methanol (NH 3​ /MeOH)[2].

  • Loading: Dissolve the crude mixture in a minimal amount of DCM. If the crude is highly viscous, dry-load it onto Celite to ensure a narrow, uniform injection band on the column.

  • Elution: Run a gradient starting at 3% (7N NH 3​ /MeOH) in DCM, slowly ramping to 10%[2].

  • Validation Checkpoint: Spot the collected fractions on a TLC plate. Because the compound is UV-inactive, stain the plate with Ninhydrin and heat it. A distinct purple/pink spot confirms the presence of the secondary amine of the purified product, validating the separation from non-amine impurities.

Protocol B: Dihydrochloride Salt Crystallization (Large Scale)

Causality: The free base is a viscous, hygroscopic oil that is difficult to weigh accurately and prone to oxidative degradation. Converting the diamine to its dihydrochloride salt yields a highly crystalline, stable solid that purifies itself via crystal lattice exclusion[3].

  • Dissolution: Dissolve the crude free base in minimal anhydrous Isopropanol (IPA) or absolute ethanol.

  • Precipitation: Chill the solution to 0 °C in an ice bath. Slowly add 2.1 equivalents of anhydrous HCl in dioxane dropwise under vigorous stirring.

  • Isolation: Allow the white precipitate to form. Stir for an additional 1 hour at 0 °C to maximize crystal formation. Filter the solid under a nitrogen blanket to prevent ambient moisture absorption, then wash with cold anhydrous diethyl ether.

  • Validation Checkpoint: Dissolve a 5 mg aliquot of the dried solid in D 2​ O and acquire a 1 H-NMR spectrum. A sharp singlet for the N-methyl group and a significant downfield shift of the piperazine ring protons (compared to the free base) validates the di-protonated state and the purity of the isolated salt.

Troubleshooting Guides & FAQs

Q1: My LiAlH 4​ reduction of the Boc-protected precursor yielded a mixture of the N-methyl product and the des-methyl (free amine) byproduct. What went wrong? A: This indicates a mechanistic failure during the reduction. The reduction of a tert-butyl carbamate (Boc) to an N-methyl group proceeds via an aminal intermediate. This intermediate must collapse into an iminium ion before it can be reduced by hydride to the final methyl group[1]. If the reaction is not heated sufficiently or is quenched prematurely, the intermediate hydrolyzes during the aqueous workup, yielding the des-methyl piperazine. Actionable Fix: Ensure the reaction is heated to at least 60 °C for a minimum of 5 hours. Use a large excess of LiAlH 4​ (typically 4.0 to 4.5 equivalents) to drive the iminium reduction to absolute completion[1].

Q2: I am experiencing severe co-elution and streaking on my silica column despite using 10% MeOH in DCM. How do I resolve this? A: Methanol alone is not basic enough to mask the acidic silanols on the silica gel. The piperazine nitrogens are protonating the silica, leading to varying retention times and streaking. Actionable Fix: You must introduce a strong base into the mobile phase. Switch your polar modifier from pure Methanol to 7N Ammonia in Methanol[2]. Alternatively, switch your stationary phase to amine-functionalized silica (NH 2​ -silica), which inherently prevents this acid-base interaction.

Q3: The dihydrochloride salt I isolated turned into a sticky paste after being left on the benchtop. Is it ruined? A: No, but it has absorbed atmospheric moisture. Piperazine hydrochloride salts are highly deliquescent depending on ambient humidity. Actionable Fix: Re-dissolve the paste in absolute ethanol, concentrate it under reduced pressure to azeotropically remove the water, and triturate the residue with anhydrous diethyl ether. Always store the final solid in a vacuum desiccator over a strong desiccant like P 2​ O 5​ .

Quantitative Data: Method Comparison
Purification StrategyOptimal ScaleTypical YieldFinal PurityProsCons
Flash Chromatography < 5 g65 - 80%> 95%Ideal for complex, multi-component mixtures.High solvent consumption; risk of amine tailing.
Salt Crystallization > 5 g75 - 90%> 99%Highly scalable; yields a stable, weighable solid.Requires strictly anhydrous conditions.
Vacuum Distillation > 20 g60 - 75%> 98%Solvent-free; provides the pure free-base liquid.Thermal degradation risk at high temperatures.
References[1] Title: WO2021077010A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety | Source: google.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhLvBbUjQsTHYlx4nY9qlOjBolfhNBjdGCBd2GrDU407c00OgtAGJwri_hYhQX-sB0HEIpvWRobYdzcZApS4Rqdit98qKnbV4usgjwiPscdOEzLxbXRcmbzpibFbXfOH-bm_7lhDiYgzuhI9fu_w==[2] Title: WO2004094410A1 - Chemical compounds | Source: google.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL9PHE0uasDfxWTtMm73ovEnYaEWlKYrvDqCrriJF2dnGERWL0iIRRnyAxcIPpoqrot_F4uJsb0OP9TPMf6Z47L19rGA25COSD1bzdgWsMo1a-LxAEn7iFiTkzs-waKJLP_3L78zwj0qDgd5SJeA==[3] Title: PYRAZINE CARBOXAMIDE COMPOUND - EP 2805940 B1 | Source: googleapis.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyKxJgfnVtfzFZ8l8lJxrElXW5j_m6daZq9HK00zxxGsKEe7LPFGxcGSpGVGg9SuJ4a2wQ1RKo3Q-pjDPw0EfnpXhlgFaWU1bgDU3gZ2tOwkfWfc6fgOL1HuXEGDC5aPWr8mcZu0L2fLQPoe9uSM0dINtj-SA67oPwI8Z6pMgP_tIyTcN0clzO125hx417

Sources

Troubleshooting

Technical Support Center: Chiral Chromatography &amp; Enantiomeric Separation

Welcome to the Advanced Technical Support Center for Chiral Chromatography. In modern drug development, regulatory agencies mandate the rigorous separation and quantification of enantiomers due to their often divergent p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Chiral Chromatography. In modern drug development, regulatory agencies mandate the rigorous separation and quantification of enantiomers due to their often divergent pharmacological and toxicological profiles[1]. Selecting the optimal Chiral Stationary Phase (CSP) is the most critical and challenging step in chiral method development.

This guide is designed for researchers and scientists. It bypasses trial-and-error approaches by providing causal explanations, self-validating experimental protocols, and field-proven troubleshooting strategies.

The Logic of CSP Selection: A Mechanistic Workflow

Enantiomeric separation relies on the formation of transient diastereomeric complexes between the chiral analyte and the stationary phase[2]. Because enantiomers possess identical physical and chemical properties in an achiral environment, the CSP must provide a highly specific 3D spatial arrangement (chiral recognition) to differentiate them[1].

The decision tree below outlines the logical progression for selecting a CSP based on the physicochemical properties of your target molecule.

CSP_Selection Start Analyze Analyte Properties Amine Primary Amine? Start->Amine Crown Crown Ether / Cyclofructan CSP Amine->Crown Yes Polar Highly Polar or LC-MS Required? Amine->Polar No Macro Macrocyclic Glycopeptide Polar->Macro Yes Broad Broad Screening: Polysaccharide CSPs Polar->Broad No Immob Immobilized (Amylose/Cellulose) Broad->Immob 1st Choice Coated Coated (Amylose/Cellulose) Broad->Coated 2nd Choice Resolved Resolution > 1.5? Immob->Resolved Coated->Resolved Cyclo Cyclodextrin / Pirkle-type Resolved->Cyclo No Opt Method Optimization Resolved->Opt Yes

Logical decision tree for selecting an optimal chiral stationary phase.

Quantitative Comparison of Chiral Stationary Phases

To minimize method development time, it is crucial to understand the capabilities and limitations of each CSP class. Polysaccharide phases dominate the industry due to their broad applicability, while macrocyclic glycopeptides excel in polar environments[3][4].

Table 1: Properties and Capabilities of Major CSP Classes

CSP ClassPrimary Chiral Recognition MechanismSolvent CompatibilityLC-MS SuitabilityTypical Hit Rate
Immobilized Polysaccharide H-bonding, π-π interactions, Steric inclusionUniversal (Normal, RP, PO, SFC)Moderate>80%
Coated Polysaccharide H-bonding, π-π interactions, Steric inclusionRestricted (No DCM, THF, MTBE)Moderate~80%
Macrocyclic Glycopeptide Ionic, H-bonding, Dipole-dipole, InclusionBroad (Aqueous, Polar Organic)Excellent~50-60%
Cyclodextrin Hydrophobic Inclusion (Steric fit)Reversed Phase mostlyGood~40%
Crown Ether Host-Guest complexationAcidic AqueousModerateSpecific (Amines)

Troubleshooting Guides & FAQs

Q1: My coated polysaccharide column lost resolution and showed high backpressure after a solvent switch. What caused this, and how can I prevent it?

Causality: Coated polysaccharide CSPs consist of chiral polymers physically adsorbed onto a silica support[5]. Introducing "forbidden" aprotic solvents—such as dichloromethane (DCM), tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE)—dissolves or swells the chiral polymer[5]. This permanently strips the selector from the silica bed, destroying the helical structure required for chiral recognition and clogging the column frits, which spikes backpressure. Solution: Transition to Immobilized Polysaccharide CSPs . In these columns, the chiral selector is covalently bonded to the silica matrix[6]. This structural immobilization makes them completely solvent-stable, allowing you to use aggressive solvents like THF or MTBE to optimize selectivity and enhance sample solubility, which is especially critical for preparative chromatography[5].

Q2: I am observing poor resolution (Rs < 1.5) and severe peak tailing on a macrocyclic glycopeptide column under reversed-phase conditions. How can I optimize this?

Causality: Macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin) possess complex, multi-modal interaction sites including peptide backbones, chiral sugar moieties, and ionizable carboxylic acid/amine groups[4]. Poor resolution and tailing usually stem from suboptimal ionization states or excessive linear velocity that hinders mass transfer within these complex cavities. Optimization Steps:

  • Reduce Flow Rate: The van Deemter optimum for macrocyclic glycopeptide CSPs is unusually low. Decrease the flow rate from 1.0 mL/min to 0.2 - 0.5 mL/min. This significantly enhances mass transfer and can yield an almost 100% increase in column efficiency[4].

  • Buffer Control: Ensure the mobile phase pH strictly controls the ionization of both the analyte and the CSP. Use volatile buffers like ammonium acetate or ammonium formate (10-20 mM) to maintain LC-MS compatibility[7].

  • Temperature Modulation: Chiral separations are highly thermodynamically driven. Lowering the column temperature (e.g., from 25°C to 15°C) often increases the retention factor ( k′ ) and enhances enantioselectivity ( α ).

Experimental Protocol: Self-Validating Chiral Screening

A robust screening protocol avoids false negatives by systematically evaluating orthogonal selectivities. The following is a standardized, high-throughput methodology using immobilized polysaccharide columns[8].

Step 1: Column and Mobile Phase Selection
  • Select Orthogonal Columns: Mount 4 immobilized polysaccharide columns with differing selectivities (e.g., Amylose-SA, Cellulose-SB, Cellulose-SC, Cellulose-SJ) onto a column-switching valve[8].

  • Prepare Mobile Phases:

    • Mobile Phase A: n-Hexane (for Normal Phase).

    • Mobile Phase B: Isopropanol, Ethanol, or MTBE[8].

    • Additives: To suppress secondary interactions and peak tailing, add 0.1% Diethylamine (DEA) for basic compounds, or 0.1% Trifluoroacetic acid (TFA) for acidic compounds[8].

Step 2: Execution and Self-Validation
  • Gradient Scouting: Run a broad gradient from 10% to 90% B over 10 minutes at a flow rate of 1.0 mL/min across all four columns[8].

  • Self-Validation Checkpoint: Inject a known racemic standard of your target compound.

    • Validation Rule: A true enantiomeric separation must yield two distinct peaks with an exact 1:1 integration area ratio . If the ratio deviates significantly, the secondary peak is likely an achiral impurity or degradation product, not an enantiomer.

Step 3: Method Translation
  • Identify the Optimal Hit: Select the column/solvent combination yielding the highest partial or full resolution.

  • Convert to Isocratic: Gradient elution is rarely used for final chiral methods due to baseline drift and reproducibility issues. Convert the successful gradient to an isocratic method by setting the %B concentration to 10-15% lower than the exact concentration at which the first peak eluted during the gradient run[8].

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthesis routes for 1-methylpiperazine

Comparative Analysis of Synthesis Routes for 1-Methylpiperazine: A Technical Guide for Process Chemists Introduction 1-Methylpiperazine (1-MP) is a critical N-heterocyclic building block utilized in the synthesis of nume...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthesis Routes for 1-Methylpiperazine: A Technical Guide for Process Chemists

Introduction

1-Methylpiperazine (1-MP) is a critical N-heterocyclic building block utilized in the synthesis of numerous active pharmaceutical ingredients (APIs), including imatinib, ofloxacin, trifluoperazine, and sildenafil. For researchers and drug development professionals, selecting the optimal synthesis route for 1-MP requires a delicate balance of atom economy, regioselectivity, and scalability. The primary synthetic challenge in piperazine functionalization is the statistical likelihood of over-alkylation, leading to the formation of the undesired byproduct 1,4-dimethylpiperazine (1,4-DMP)1[1].

As a Senior Application Scientist, I have structured this guide to provide a rigorous mechanistic evaluation of the three primary synthetic routes to 1-MP. This analysis focuses on the causality behind reaction conditions and provides self-validating protocols to ensure scientific integrity during scale-up.

Mechanistic Evaluation of Synthesis Routes

Catalytic Reductive Amination (The Selectivity Standard)

This route involves the condensation of piperazine with formaldehyde to form an intermediate iminium ion, which is subsequently reduced by hydrogen gas over a transition metal catalyst (e.g., Raney Nickel or Cu-Ni-Mo)2[2].

  • Causality & Logic : The choice of reductive amination over direct alkylation is driven by the thermodynamic need to suppress 1,4-DMP formation. By strictly controlling the stoichiometry (piperazine to formaldehyde molar ratio of 1:0.8 to 1:1.6) and maintaining a high hydrogen pressure (1.0–6.0 MPa), the transient iminium species is rapidly reduced to the methyl group before a second formaldehyde molecule can react2[2]. This kinetic trapping ensures a high selectivity for the mono-methylated product 1[1].

High-Pressure Cyclocondensation (The Industrial Powerhouse)

Industrially, 1-MP is synthesized by reacting diethanolamine with methylamine in the presence of a metal-containing catalyst (often copper-based) and hydrogen at elevated temperatures (180–230 °C) and extreme pressures (50–300 bar)3[3].

  • Causality & Logic : This route circumvents the use of piperazine entirely, bypassing the regioselectivity issues of mono- vs. di-alkylation 3[3]. The mechanism relies on the catalytic dehydrogenation of diethanolamine to a dialdehyde, followed by double imine formation with methylamine, ring closure, and final hydrogenation. The presence of a continuous hydrogen phase prevents catalyst deactivation by coking and drives the equilibrium toward the saturated piperazine ring 3[3]. Furthermore, an excess of methylamine (1:5 to 1:20 molar ratio) is employed to suppress the formation of non-evaporable polymeric byproducts 4[4].

Direct Alkylation via Methyl Halides (The Legacy Approach)

This method involves reacting piperazine directly with methyl chloride under pressure (20–80 psig) at 80–200 °C 5[5].

  • Causality & Logic : This is a classic SN2 nucleophilic substitution. Because the secondary amine of the mono-alkylated product (1-MP) is more nucleophilic and less sterically hindered than the starting piperazine, the reaction inherently cascades toward the di-alkylated 1,4-DMP 6[6]. To force mono-alkylation, chemists must use a massive stoichiometric excess of piperazine (2:1 to 6:1 ratio to methyl chloride)5[5]. This creates a significant downstream separation burden, often requiring complex azeotropic distillation with ethylene glycol to isolate pure 1-MP6[6].

Quantitative Performance Comparison

Synthesis RoutePrimary ReagentsCatalystTemp / PressureYield / SelectivityKey AdvantageMajor Limitation
Route A: Reductive Amination Piperazine, Formaldehyde, H₂Raney Ni or Cu-Ni-Mo70–100 °C / 1–6 MPa~95% Yield / >96% SelectivityHigh purity; environmentally greener profile.Requires handling of hazardous formaldehyde and H₂ gas.
Route B: Cyclocondensation Diethanolamine, Methylamine, H₂Cu-based180–230 °C / 50–300 barHigh Yield / High SelectivityAvoids piperazine entirely; highly scalable.Requires extreme pressure infrastructure (up to 300 bar).
Route C: Direct Alkylation Piperazine, Methyl ChlorideNone80–200 °C / 20–80 psig~90% Yield (based on CH₃Cl)Simple reagents; no transition metal required.Severe over-alkylation; requires 6x excess piperazine.

Visualizing the Synthetic Pathways

SynthesisRoutes cluster_0 Route A: Direct Alkylation cluster_1 Route B: Reductive Amination cluster_2 Route C: Cyclocondensation A_start Piperazine + CH3Cl A_cond SN2 Substitution 80-200°C A_start->A_cond Prod 1-Methylpiperazine (Target API Intermediate) A_cond->Prod Moderate Yield Byprod 1,4-Dimethylpiperazine (Over-alkylation) A_cond->Byprod High Risk B_start Piperazine + HCHO + H2 B_cond Raney Ni / Methanol 70-100°C, 1-6 MPa B_start->B_cond B_cond->Prod High Selectivity C_start Diethanolamine + CH3NH2 C_cond Cu Catalyst / H2 180-230°C, 50-300 bar C_start->C_cond C_cond->Prod Industrial Scale

Comparative synthetic pathways for 1-methylpiperazine highlighting reagents and selectivity.

Self-Validating Experimental Protocols

Protocol 1: Lab-Scale Catalytic Reductive Amination (Route A)

Designed for high regioselectivity and minimal downstream purification.

  • Reactor Preparation: Purge a high-pressure stainless steel autoclave with N₂ gas three times to eliminate oxygen, preventing explosive mixtures during the hydrogenation phase.

  • Condensation Phase: Charge the reactor with methanol (solvent) and piperazine. Slowly dose 37% aqueous formaldehyde (molar ratio Piperazine:HCHO = 1:1.2) under continuous stirring.

    • Causality: Slow dosing controls the thermal runaway of the exothermic condensation and limits local excess of HCHO, preventing double iminium formation.

  • Hydrogenation Phase: Add the Raney Nickel catalyst (4–12% by weight of piperazine). Seal the reactor, purge with H₂, and pressurize to 3.0 MPa. Heat the mixture to 85 °C.

  • Self-Validation Check (IPC): Sample the reaction mixture after 3 hours. Perform GC-FID analysis. The reaction is deemed complete when the unreacted piperazine peak area is <1% and the 1-MP to 1,4-DMP ratio is >95:5.

  • Isolation: Cool the reactor, vent H₂ safely, and filter the catalyst under an inert atmosphere. Distill the filtrate to recover methanol, then collect the 137–140 °C fraction to yield 1-MP at >99.5% purity2[2].

Protocol 2: Pilot-Scale Cyclocondensation (Route B)

Designed for continuous industrial throughput without piperazine starting materials.

  • Catalyst Bed Preparation: Load a fixed-bed tubular reactor with a robust copper-containing catalyst (e.g., Cu-Ni-Mo/Al₂O₃). Pre-reduce the catalyst under a steady stream of H₂ at 200 °C.

  • Continuous Feed: Pump a liquid mixture of diethanolamine and methylamine into the reactor. Maintain a strict molar excess of methylamine (1:10 ratio).

    • Causality: The vast excess of methylamine pushes the equilibrium toward the imine intermediate and strictly suppresses the formation of higher molecular weight oligomers 4[4].

  • Reaction Conditions: Maintain the reactor at 200 °C and 250 bar of H₂ pressure. Ensure the liquid hourly space velocity (LHSV) is optimized (approx. 0.20 h⁻¹) to allow sufficient residence time for ring closure.

  • Self-Validation Check (IPC): Monitor the effluent continuously via inline FT-IR or periodic HPLC to ensure the absence of unreacted diethanolamine (broad O-H stretch disappearance).

  • Isolation: Depressurize the effluent in stages to flash off unreacted methylamine and H₂ (which are recycled). The crude liquid is fractionally distilled to yield pure 1-MP3[3].

References

  • Ataman Kimya. "N-METHYLPIPERAZINE." Product Technical Data.

  • US Patent 3948900A. "Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products." Google Patents. 1

  • CN Patent 101239957A. "Synthesis method of N-methylpiperazine." Google Patents. 2

  • US Patent 4845218A. "Preparation of n-methylpiperazine." Google Patents. 3

  • DE Patent 3605005A1. "Method for producing N-methylpiperazine." Google Patents. 4

  • US Patent 2905673A. "Method for preparing 1-methylpiperazine." Google Patents.5

  • US Patent 3069331A. "Separation of n-methyl piperazine from mixtures thereof with piperazine." Google Patents. 6

Sources

Comparative

Comparison of analytical methods for piperazine quantification

The quantification of piperazine and its derivatives is a critical analytical requirement spanning pharmaceutical quality control, veterinary residue monitoring, and forensic toxicology[1]. However, piperazine presents a...

Author: BenchChem Technical Support Team. Date: March 2026

The quantification of piperazine and its derivatives is a critical analytical requirement spanning pharmaceutical quality control, veterinary residue monitoring, and forensic toxicology[1]. However, piperazine presents a unique "analytical paradox" that renders standard chromatographic approaches ineffective.

As a highly polar, low-molecular-weight secondary amine (logP ~ -1.5), piperazine elutes in the void volume of standard reversed-phase C18 columns, subjecting it to severe ion suppression in complex matrices[2]. Furthermore, its aliphatic ring lacks conjugated π -electrons, meaning it possesses no natural chromophore or fluorophore for optical detection[3]. Finally, the active N-H groups cause severe peak tailing in gas chromatography due to hydrogen bonding with silanol groups on the stationary phase[4].

To overcome these physical limitations, analytical scientists must either fundamentally alter the molecule via chemical derivatization or utilize polar-retentive chromatography coupled with tandem mass spectrometry (LC-MS/MS) [5]. This guide objectively compares these modalities, providing causality-driven insights and self-validating protocols for drug development professionals and researchers.

Visualizing the Analytical Logic

The selection of a quantification method is entirely dependent on the available instrumentation and the required limits of detection (LOD). The following decision matrix illustrates the logic behind method selection.

PiperazineWorkflow cluster_0 Direct MS Pathway cluster_1 Derivatization Pathways A Piperazine Analyte (High Polarity, No Chromophore) B Direct Analysis (LC-MS/MS) A->B Mass Spec Available C Chemical Derivatization (Optical or GC Detection) A->C Optical/GC Detectors D Polar-Retentive Column (HSS T3 / HILIC) B->D Overcome Void Elution E ESI+ Ionization MRM Transitions D->E Quantification F Acylation (TFAA) Increases Volatility C->F Gas Phase H Dansylation / NBD-Cl Adds Fluorophore C->H Liquid Phase G GC-MS Analysis Electron Ionization (EI) F->G Quantification I UHPLC-FLD Analysis Fluorescence Detection H->I Quantification

Analytical decision matrix and workflow for piperazine quantification.

Comparative Data of Piperazine Quantification Methods

The table below synthesizes the performance metrics of the three primary analytical modalities used in modern laboratories[2][4][5].

Analytical ModalityDerivatization StrategyTypical LOD / LOQPrimary ApplicationsKey AdvantagesMechanistic Limitations
UHPLC-FLD Pre-column (Dansyl-Cl or NBD-Cl)LOD: ~0.5 - 1.2 µg/kgVeterinary residues, QA/QCHigh fluorescence sensitivity; utilizes accessible instrumentation.Derivatization kinetics can introduce variability; requires strict pH control.
GC-MS Perfluoroacylation (TFAA or Acetic Anhydride)LOD: ~2 - 16 ng/mLDesigner drugs (BZP, TFMPP), ForensicsExceptional resolution of volatile isomers; robust library matching (EI).Reagents are highly moisture-sensitive; unsuitable for thermally labile matrices.
LC-MS/MS None (Direct Analysis)LOD: ~0.4 - 1.0 µg/kgTrace biological matrices, PharmacokineticsHighest throughput; eliminates derivatization artifacts.Susceptible to severe ion suppression; requires expensive triple-quadrupole MS.

Experimental Workflows: Causality & Self-Validating Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system where the chemistry dictates the methodology. Below are three field-proven workflows for piperazine quantification.

Protocol 1: UHPLC-FLD via Pre-Column Dansylation

The Causality: Dansyl chloride (DNS-Cl) reacts with the secondary amines of piperazine under alkaline conditions to form a highly fluorescent sulfonamide derivative[2]. This dual-purpose reaction solves the retention problem (by adding a bulky, hydrophobic moiety for C18 retention) and the detection problem (by introducing a fluorophore).

  • Extraction: Process the tissue/sample using Accelerated Solvent Extraction (ASE) with pure acetonitrile to precipitate proteins and extract the piperazine[6].

  • Cleanup (SPE): Pass the extract through a strong cation-exchange (MCX) solid-phase extraction cartridge. Mechanistic note: Piperazine is a weak base (pKa ~9.7). Acidic loading conditions ensure it retains on the MCX resin, while elution with 5% NH4​OH in methanol neutralizes the charge, allowing it to elute[6].

  • Derivatization: Add DNS-Cl in a carbonate buffer (pH 9.5) to the dried eluate. Incubate at 40°C for 45 minutes[2].

  • Separation: Inject onto an Acquity UPLC HSS T3 column using an isocratic elution of water/acetonitrile (15:85, v/v)[2].

  • Self-Validation Mechanism: Spike the raw matrix with an isotopically labeled internal standard (Piperazine- d8​ ) prior to extraction. The ratio of derivatized analyte to derivatized IS confirms both extraction recovery and derivatization completeness, correcting for any kinetic failures in the DNS-Cl reaction.

Protocol 2: GC-MS via Perfluoroacylation

The Causality: To analyze piperazines via gas chromatography, the active N-H hydrogens must be masked to prevent column interaction and increase volatility. Trifluoroacetic anhydride (TFAA) replaces these hydrogens with trifluoroacetyl groups, drastically increasing thermal stability and eliminating hydrogen bonding[3][4].

  • Extraction: Perform liquid-liquid extraction or SPE, eluting with an alkaline organic solvent[4].

  • Absolute Desiccation: Evaporate the eluate to absolute dryness under a nitrogen stream, followed by storage in a desiccator with P2​O5​ . Mechanistic note: TFAA reacts violently with trace water to form trifluoroacetic acid, which will destroy the reagent before it can acylate the piperazine[4].

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of TFAA. Incubate at 70°C for 30 minutes. Dry under nitrogen and reconstitute in 100 µL ethyl acetate[3][4].

  • Analysis: Inject 1 µL into a GC-MS equipped with a DB-5ms capillary column. Utilize Electron Ionization (EI) at 70 eV[4].

  • Self-Validation Mechanism: Monitor the mass spectra for both mono-derivatized and di-derivatized piperazine peaks. A robust, self-validating reaction will yield >99% di-derivatized product. The presence of mono-derivatized peaks immediately flags moisture contamination or incomplete incubation.

Protocol 3: Direct LC-MS/MS via Polar-Retentive Chromatography

The Causality: To bypass derivatization entirely, we rely on the extreme sensitivity of a triple-quadrupole mass spectrometer. However, because highly polar piperazine will not retain on a standard C18 column, we must use an HSS T3 column (which resists pore dewetting in highly aqueous mobile phases) or a HILIC column[2][7].

  • Extraction: Perform a simple protein precipitation using 0.1% formic acid in methanol. Mechanistic note: The formic acid ensures piperazine remains fully protonated, enriching the analyte and improving peak shape[7].

  • Chromatography: Inject onto an HSS T3 or HILIC column. Utilize a mobile phase of 0.1% formic acid in water and methanol[7].

  • Detection: Operate the MS in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition of m/z 87.1 44.1 for piperazine[5].

  • Self-Validation Mechanism: Perform a post-column infusion of pure piperazine standard while injecting a blank matrix sample. This maps the "ion suppression zones" of the chromatogram, proving definitively that the piperazine peak elutes in a matrix-free window, validating the quantitative accuracy of the MRM signal.

Sources

Validation

Biological activity of (1-Methylpiperazin-2-yl)methanol versus its analogues

A Comparative Guide to the Biological Activity of (1-Methylpiperazin-2-yl)methanol and Its Analogues in Drug Discovery As a Senior Application Scientist, one of the most critical decisions in lead optimization is the sel...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of (1-Methylpiperazin-2-yl)methanol and Its Analogues in Drug Discovery

As a Senior Application Scientist, one of the most critical decisions in lead optimization is the selection of the right structural motif to balance target affinity with pharmacokinetic (PK) safety. The piperazine ring is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors, antivirals, and CNS therapeutics [5]. However, unsubstituted piperazines often carry significant liabilities, most notably hERG channel inhibition (cardiotoxicity) driven by their high basicity and lipophilicity[2].

This guide provides an objective, data-driven comparison of (1-Methylpiperazin-2-yl)methanol against its structural analogues. By analyzing the causality behind these structural modifications, we will explore how this specific synthon is utilized to detune off-target toxicities while acting as a precise hydrogen-bonding anchor for challenging targets like kinases and filovirus entry receptors [1][4].

Structural Rationale: Why (1-Methylpiperazin-2-yl)methanol?

In structure-activity relationship (SAR) campaigns, the transition from an unsubstituted piperazine to (1-Methylpiperazin-2-yl)methanol is rarely accidental. It is a deliberate engineering choice driven by three causal factors:

  • pKa Attenuation and hERG Detuning: Unsubstituted piperazines possess a highly basic secondary amine (pKa ~9.8), which readily protonates at physiological pH. This cationic state strongly interacts with the inner cavity of the hERG potassium channel. The addition of an N-methyl group and an adjacent electron-withdrawing hydroxymethyl (-CH2OH) group lowers the basic pKa to ~8.5, significantly reducing hERG binding affinity [2].

  • Metabolic Shielding: Secondary amines are prime targets for glucuronidation and oxidation. N-methylation sterically blocks these Phase II metabolic pathways, enhancing the compound's half-life.

  • Target-Specific Anchoring: The -CH2OH moiety introduces a localized hydrogen bond donor and acceptor. In kinase domains, this hydroxyl group frequently displaces conserved water molecules to form direct hydrogen bonds with aspartate residues in the hinge region (e.g., Asp86 in CDK2) [4].

G A Unsubstituted Piperazine (High hERG Risk, High pKa) B N-Methylation (Blocks Glucuronidation) A->B C C2-Hydroxymethylation (Adds H-Bond Donor/Acceptor) B->C D (1-Methylpiperazin-2-yl)methanol (Optimized Scaffold) C->D E Reduced hERG Liability (Detuned pKa & clogP) D->E F Enhanced Kinase Selectivity (Aspartate H-Bonding) D->F

Fig 1. Logical SAR progression detuning hERG liability while enhancing target kinase selectivity.

Comparative Pharmacological Profiling

To objectively evaluate the performance of (1-Methylpiperazin-2-yl)methanol, we must compare it against its direct analogues. The table below synthesizes quantitative data trends observed across multiple drug discovery programs [2][4][5].

Scaffold AnalogueBasic pKa (Est.)Lipophilicity (clogP contribution)hERG Inhibition RiskTarget H-Bonding PotentialPrimary Application Profile
Unsubstituted Piperazine ~9.8LowHighMinimal (Amine only)Generic solubilizing group; early hit generation.
1-Methylpiperazine ~9.0ModerateModerateMinimalPK optimization; metabolic stabilization.
(1-Methylpiperazin-2-yl)methanol ~8.5LowLow High (Donor/Acceptor)Kinase inhibitors (CDK, Syk); Antivirals (Filovirus).
1-Benzylpiperazine ~8.0HighVery HighMinimalCNS targets requiring high BBB permeability.

Data Interpretation: The incorporation of the hydroxymethyl group uniquely uncouples solubility from hERG liability. While 1-benzylpiperazine lowers pKa, its high lipophilicity drives it back into the hERG binding pocket. (1-Methylpiperazin-2-yl)methanol maintains low lipophilicity while lowering pKa, creating an optimal safety window.

Case Studies in Target Engagement

Case Study A: Broad-Spectrum Filovirus Inhibitors (PPZ Series)

In the development of therapeutics against Ebola and Marburg viruses, researchers identified a phenyl piperazine (PPZ) series that blocks viral entry by disrupting the interaction between the cleaved viral glycoprotein (GP_CL) and the host endosomal receptor Niemann-Pick C1 (NPC1) [1].

Early PPZ hits suffered from poor aqueous solubility and rapid microsomal degradation. By grafting (1-Methylpiperazin-2-yl)methanol onto the core scaffold, the resulting analogs achieved an aqueous solubility of >100 mg/mL, high microsomal stability (91% remaining after 1h), and sub-micromolar potency against the NPC1/GP_CL interaction, ultimately protecting murine models from lethal Ebola challenge [1].

G A Ebola Virus Endocytosis B Endosomal Proteolysis (GP cleaved to GP_CL) A->B C NPC1 Receptor Binding (Domain C) B->C D Viral Membrane Fusion & Infection C->D E PPZ-Derivative with (1-Methylpiperazin-2-yl)methanol F Steric Blockade of GP_CL-NPC1 Interaction E->F F->C Inhibits

Fig 2. Mechanism of PPZ-derivatives blocking EBOV GP_CL and NPC1 interaction in the endosome.

Case Study B: PROTACs and Bifunctional Molecules

In targeted protein degradation, (1-Methylpiperazin-2-yl)methanol is frequently utilized as a highly soluble, rigid linker attachment point. For example, in the design of BCL6-targeting PROTACs, the hydroxymethyl group serves as a synthetic handle to attach PEG linkers connecting to E3 ligase ligands (like Cereblon or VHL), ensuring the massive bifunctional molecule retains sufficient aqueous solubility for cellular permeability [3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols used to evaluate these analogues must be self-validating. Below are the step-by-step methodologies for synthesizing the scaffold and validating its biological activity.

Protocol 1: Scaffold Incorporation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple (1-Methylpiperazin-2-yl)methanol to an aryl-fluoride drug core.

  • Reaction Setup: Dissolve 1.0 eq of the aryl-fluoride core and 1.15 eq of (1-Methylpiperazin-2-yl)methanol in anhydrous DMSO.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HF.

  • Heating: Stir the reaction at 80°C for 24-48 hours under a nitrogen atmosphere.

  • Workup: Partition the cooled mixture between brine and Ethyl Acetate (EtOAc). Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4.

  • Self-Validation (LC-MS/NMR): Confirm product formation by the disappearance of the aryl-fluoride mass peak and the emergence of the [M+H]+ peak corresponding to the piperazine adduct. 1H-NMR should reveal a characteristic multiplet at ~3.5 ppm corresponding to the -CH2OH protons.

Protocol 2: Phenotypic Viral Entry Assay (rVSV-EBOV-GP)

Objective: Validate the biological activity of the synthesized PPZ-analogue against filovirus entry without requiring BSL-4 facilities [1].

  • Cell Preparation: Seed Vero cells in 96-well plates and culture until 80% confluent.

  • Compound Treatment: Pre-incubate cells with serial dilutions of the (1-Methylpiperazin-2-yl)methanol analogue (0.1 μM to 50 μM) for 1 hour.

  • Viral Infection: Infect the cells with a recombinant Vesicular Stomatitis Virus expressing the Ebola Glycoprotein (rVSV-EBOV-GP) and a GFP reporter.

  • Self-Validating Counter-Screen: In parallel wells, infect cells with rVSV expressing the wild-type VSV-G protein. Logic: If the compound inhibits EBOV-GP but fails to inhibit VSV-G, the mechanism is specifically targeting the Ebola entry pathway (NPC1), ruling out general cytotoxicity or off-target viral replication inhibition.

  • Readout: Measure GFP fluorescence at 24 hours post-infection using a high-content imager. Calculate the IC50.

G A 1. Scaffold Conjugation (SNAr or Buchwald-Hartwig) B 2. Chemical Validation (LC-MS, 1H-NMR) A->B C 3. Target Binding Assay (AlphaLISA / Kinase Profiling) B->C D 4. Phenotypic Screening (rVSV-EBOV-GP Entry Assay) C->D E 5. Counter-Screening (hERG Patch-Clamp, VSV-G) D->E F Lead Candidate Selection E->F

Fig 3. Self-validating experimental workflow for evaluating piperazine-derived drug candidates.

Conclusion

The selection of (1-Methylpiperazin-2-yl)methanol over simpler analogues is a masterclass in rational drug design. By simultaneously lowering the basic pKa to mitigate hERG cardiotoxicity, blocking metabolic liabilities via N-methylation, and providing a precise hydrogen-bonding vector via the hydroxymethyl group, this scaffold elevates raw chemical hits into viable clinical candidates. For drug development professionals, understanding the causality behind these physicochemical shifts is essential for navigating the complex landscape of lead optimization.

References

  • Broad spectrum inhibitors of filoviruses (US Patent 11459308B2). Google Patents.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups . Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety (WO2021077010A1). Google Patents.
  • Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode . ResearchGate. Retrieved from:[Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents . Academia.edu. Retrieved from:[Link]

Comparative

High-Resolution Cross-Reactivity Profiling of (Piperazin-2-yl)methanol Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology and targeted oncology, achieving receptor selectivity remains a formidable challenge. (Piperazin-2-yl)methanol derivatives represent a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology and targeted oncology, achieving receptor selectivity remains a formidable challenge. (Piperazin-2-yl)methanol derivatives represent a highly tunable "privileged scaffold" capable of addressing this bottleneck [1].

As an application scientist, the mechanistic causality behind selecting this specific scaffold is clear: unlike rigid piperidine analogs, the piperazine ring provides essential conformational flexibility. More importantly, the hydroxymethyl group at the C2 position introduces a critical stereocenter. This stereocenter dictates the spatial trajectory of the hydroxyl group, enabling highly specific hydrogen bonding with key residues (e.g., Tyr7.43 in the D2 receptor) and influencing π−π stacking dynamics with Phe6.52 and Trp6.48 in aminergic G protein-coupled receptors (GPCRs) [1].

Historically, non-specific cross-reactivity among dopamine (D2/D3/D4), serotonin (5-HT1A/5-HT2A), and sigma ( σ1​ / σ2​ ) receptors has derailed many drug candidates. For instance, the classic reference compound haloperidol is a potent D2 antagonist but exhibits notorious, often unwanted, cross-reactivity with the σ1​ receptor [2]. Specifically, chiral (piperazin-2-yl)methanol derivatives have demonstrated notable sigma-receptor affinity in biological studies, making them valuable chemical tools for neuroscientific research [3]. By utilizing these derivatives, researchers can rationally fine-tune cross-reactivity, shifting the pharmacological profile from a non-selective binder to a precisely balanced multi-target ligand.

Comparative Performance Data

To objectively evaluate the performance of (piperazin-2-yl)methanol derivatives, we must benchmark their binding affinities ( Ki​ ) against industry-standard reference ligands. The data below synthesizes competitive radioligand binding assays across human recombinant receptors.

Table 1: Comparative Binding Affinities ( Ki​ , nM) of Piperazine Scaffolds vs. Reference Ligands

Compound Class / Ligand σ1​ Receptor σ2​ ReceptorDopamine D2Serotonin 5-HT1APrimary Pharmacological Profile
(R)-(Piperazin-2-yl)methanol deriv. 4.5 ± 0.885.2 ± 6.114.3 ± 1.29.1 ± 0.7Balanced σ1​ / 5-HT1A agonist, D2 partial agonist
Haloperidol (Reference)3.0 ± 0.454.0 ± 5.01.2 ± 0.2>1000Potent D2 antagonist, high σ1​ cross-reactivity[2]
(+)-Pentazocine (Reference)4.0 ± 0.5>5000>1000>1000Highly selective σ1​ agonist[2]
Aripiprazole (Reference)>100>1000.34 ± 0.051.7 ± 0.2Broad aminergic GPCR modulator (D2/5-HT1A)[1]

Analytical Insight: The (R)-(piperazin-2-yl)methanol scaffold demonstrates a unique "polypharmacological" sweet spot. Unlike Aripiprazole, which lacks sigma affinity, or (+)-Pentazocine, which lacks GPCR engagement, the piperazin-2-ylmethanol core allows for concurrent modulation of σ1​ and 5-HT1A receptors. This cross-reactivity is highly desirable for neuroprotective drug development, where multi-target engagement minimizes extrapyramidal side effects.

Visualizing Receptor Engagement

Understanding the downstream effects of these cross-reactive profiles is essential for predicting in vivo efficacy. The following diagram maps the divergent signaling pathways modulated by the scaffold.

signaling_pathway cluster_GPCR Aminergic GPCRs cluster_Sigma Endoplasmic Reticulum Ligand (Piperazin-2-yl)methanol Scaffold D2 Dopamine D2 Receptor Ligand->D2 Partial Agonism HT1A 5-HT1A Receptor Ligand->HT1A Agonism Sig1 Sigma-1 Receptor Ligand->Sig1 Chaperone Activation Gi Gi/o Protein D2->Gi HT1A->Gi Ca2 Modulated Ca2+ Efflux Sig1->Ca2 cAMP ↓ cAMP Levels Gi->cAMP

Divergent signaling pathways modulated by (piperazin-2-yl)methanol derivatives.

Experimental Workflows: Self-Validating Cross-Reactivity Profiling

To ensure high-fidelity data when evaluating the cross-reactivity of these derivatives, researchers must employ a self-validating radioligand binding protocol. The methodology below integrates strict internal controls to guarantee assay trustworthiness.

Protocol: Multiplexed Radioligand Displacement Assay

Causality of Design: We utilize highly specific radioligands—[ 3 H]-(+)-pentazocine for σ1​ , [ 3 H]-DTG (with dextrallorphan to mask σ1​ ) for σ2​ , and [ 3 H]-spiperone for D2. The choice of Tris-HCl buffer (pH 7.4) supplemented with 120 mM NaCl is critical for D2 assays to maintain the receptor in a high-affinity state for antagonists. Conversely, sigma assays require a low-salt Tris buffer to prevent allosteric distortion of the binding pocket.

Step 1: Membrane Preparation & Standardization

  • Harvest HEK293 cells stably expressing the target receptor (e.g., human D2L or σ1​ ).

  • Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) using a Dounce homogenizer. Rationale: Gentle mechanical disruption preserves membrane integrity and native GPCR conformation, preventing artificial binding artifacts.

  • Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet and determine protein concentration via BCA assay. Standardize to 50 µg protein/well.

Step 2: Assay Incubation & Self-Validation

  • In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (e.g., 1 nM [ 3 H]-spiperone for D2).

    • 50 µL of the (piperazin-2-yl)methanol derivative (serial dilutions from 10−11 to 10−5 M).

    • 100 µL of membrane suspension.

  • Internal Validation Controls:

    • Total Binding (TB): Buffer only (no competitor).

    • Non-Specific Binding (NSB): 10 µM Haloperidol. Causality: Haloperidol completely saturates the specific binding sites; any remaining signal is background noise. The assay is only valid if the signal-to-background ratio (TB/NSB) is > 5.

  • Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

Step 3: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of basic piperazine derivatives.

  • Wash filters three times with 3 mL ice-cold buffer to rapidly remove unbound radioligand without dissociating bound complexes.

  • Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and count for 1 minute per vial.

Step 4: Data Analysis Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Quality Control: The assay is validated only if the Z'-factor of the control wells is ≥0.6 , ensuring the assay window is robust enough to distinguish subtle cross-reactivity differences between enantiomers.

experimental_workflow Step1 Step 1: Preparation Membrane extraction & protein standardization (Preserves GPCR conformation) Step2 Step 2: Incubation Radioligand + (Piperazin-2-yl)methanol (Equilibrium binding at 25°C) Step1->Step2 Control Control Step2->Control Validates Step3 Step 3: Filtration GF/B filters pre-soaked in 0.5% PEI (Minimizes basic amine binding) Step2->Step3 Step4 Step 4: Quantification Liquid Scintillation & Cheng-Prusoff Ki (Requires Z'-factor ≥ 0.6) Step3->Step4

Self-validating high-throughput radioligand binding workflow for cross-reactivity profiling.

Conclusion

The (piperazin-2-yl)methanol scaffold offers a highly tunable platform for modern drug discovery. By understanding the structural causality of its cross-reactivity—specifically how the chiral hydroxymethyl group interacts with the orthosteric binding pockets of aminergic and sigma receptors—researchers can rationally design therapeutics with optimal polypharmacological profiles. Rigorous, self-validating experimental protocols remain the absolute cornerstone of accurately mapping these complex receptor interactions.

References

  • Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: Molecules (MDPI) URL: [Link]

  • Title: Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity Source: Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Validation

Analytical Strategies for Piperazine Quantification in Pharmaceutical Ingredients: A Comparative Guide on LOD and LOQ

As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying piperazine—a common intermediate and potential impurity in active pharmaceutical ingredients (APIs)—requires balancing ins...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical framework for quantifying piperazine—a common intermediate and potential impurity in active pharmaceutical ingredients (APIs)—requires balancing instrument accessibility with the required limits of detection (LOD) and quantification (LOQ).

Piperazine presents a unique analytical challenge: it is a highly polar, secondary aliphatic diamine that lacks a conjugated π -electron system. Consequently, it absorbs UV light weakly (only around 205 nm), a region plagued by severe matrix interference from most APIs. To overcome this, laboratories must choose between pre-column derivatization strategies or direct mass spectrometry.

This guide objectively compares the performance of these analytical alternatives, detailing the mechanistic causality behind each method and providing self-validating experimental protocols to ensure absolute scientific integrity.

Mechanistic Overview of Analytical Approaches

The Derivatization Strategy (HPLC-UV / UHPLC-FLD)

Because piperazine is nearly invisible to standard optical detectors, chemical derivatization is employed to attach a chromophore or fluorophore to the molecule.

  • Causality: Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl Chloride (DNS-Cl) undergo nucleophilic substitution with the secondary amine groups of piperazine under mildly alkaline conditions. This reaction yields a highly conjugated derivative that shifts the absorption maximum to the visible/near-UV range (e.g., 340 nm for NBD-Cl), drastically improving the signal-to-noise ratio against the API matrix [1].

The Direct Mass Spectrometry Strategy (LC-MS/MS)

Modern laboratories increasingly bypass derivatization by leveraging tandem mass spectrometry.

  • Causality: Bypassing derivatization reduces sample preparation variability. However, piperazine's high polarity causes poor retention on standard C18 columns, leading to co-elution with the void volume where ion suppression is most severe. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or cation-exchange columns, piperazine is adequately retained. In the MS source, Electrospray Ionization (ESI+) perfectly protonates the basic nitrogens (pKa ~9.8), and the highly specific Multiple Reaction Monitoring (MRM) transition ( m/z 87.1 44.1) filters out matrix noise, achieving sub-ppb sensitivity [3].

Comparative Performance Data

The following table synthesizes the LOD and LOQ benchmarks across different analytical platforms based on validated pharmaceutical and biological matrices.

Analytical PlatformDerivatization StrategyTarget MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Primary Advantage
HPLC-UV NBD-Cl (Pre-column)API30 ppm90 ppmHigh instrument accessibility; robust for routine QA/QC.
UHPLC-FLD Dansyl ChlorideComplex Tissues0.5 – 1.2 ppb1.8 – 3.5 ppbExceptional sensitivity without the capital cost of MS.
LC-MS/MS None (Direct)API / Tissues0.4 ppb1.0 ppbUltimate sensitivity, specificity, and rapid sample prep.

Workflow Visualization

PiperazineWorkflows cluster_0 Optical Detection Pathway cluster_1 Mass Spectrometry Pathway Start Piperazine API Sample Deriv Pre-column Derivatization (e.g., NBD-Cl) Start->Deriv Reagent Added Sep2 HILIC or Cation-Exchange Start->Sep2 Direct Injection Sep1 Reversed-Phase C18 HPLC Deriv->Sep1 Det1 UV/Vis Detection LOD: ~30 ppm Sep1->Det1 Det2 ESI-MS/MS Detection LOD: ~0.4 ppb Sep2->Det2

Comparative workflows for piperazine analysis: Derivatization vs. Direct MS.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, every analytical method must operate as a self-validating system. Below are the step-by-step methodologies for the two primary approaches.

Protocol A: Pre-Column Derivatization (HPLC-UV with NBD-Cl)

Optimized for routine API impurity profiling where LOQs of ~90 ppm are acceptable.

  • Standard & Sample Preparation: Accurately weigh 20 mg of the API into a 10 mL volumetric flask. Dissolve and sonicate using the designated diluent (e.g., methanol/water).

  • Derivatization Reaction: Transfer a 1.0 mL aliquot of the sample to an amber reaction vial (to prevent photo-degradation). Add 0.5 mL of borate buffer (pH 9.0) and 0.5 mL of 0.5% NBD-Cl solution. Incubate at 60°C for 30 minutes to drive the nucleophilic substitution to completion.

  • Chromatographic Separation: Inject 10 μ L onto a reversed-phase C18 column maintained at 35°C. Elute using an isocratic mobile phase of Acetonitrile:Methanol:Diethyl amine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluate at 340 nm.

  • Self-Validation Check (Critical):

    • Reagent Blank: Inject the derivatization buffer + NBD-Cl without the sample. This validates that no background environmental amines are generating false positives.

    • Matrix Spike: Spike known piperazine at the 90 ppm LOQ level into the API matrix before derivatization. Recovery must fall within 95–105%. This proves the API matrix does not consume the derivatizing agent or quench the reaction.

Protocol B: Direct Analysis via LC-MS/MS

Optimized for genotoxic impurity profiling or trace residue analysis requiring sub-ppb sensitivity.

  • Sample Extraction: Extract the API using a highly polar solvent system (e.g., 0.1% formic acid in water) to ensure full dissolution of the piperazine salts.

  • Isotope Spiking: Spike the sample with Piperazine- d8​ (Stable Isotope-Labeled Internal Standard) to a final concentration of 1.0 ppb.

  • Chromatographic Separation: Inject 5 μ L onto a HILIC column (e.g., Acquity UPLC BEH Amide). Elute using a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.

  • MS/MS Detection: Operate the triple quadrupole in ESI positive mode. Monitor the primary MRM transition m/z 87.1 44.1 (Quantifier) and m/z 87.1 28.1 (Qualifier) [4].

  • Self-Validation Check (Critical):

    • Isotope Dilution Variance: Evaluate the Piperazine- d8​ peak area across all matrix injections. A variance of >15% compared to solvent standards indicates severe matrix-induced ion suppression. The ratio of native to labeled peak area inherently corrects for this, validating the quantitative result.

    • Post-Column Infusion: During method development, continuously infuse piperazine post-column while injecting a blank API matrix. A baseline dip at piperazine's retention time physically maps the matrix suppression zone, ensuring the chromatographic gradient is properly separating the analyte from invisible co-eluting API suppressants.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. [Link]

  • Xie, K., et al. (2017). Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Food Analytical Methods.[Link]

  • Brombacher, S., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

Safety & Regulatory Compliance

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